Prilocaine Hydrochloride
Description
Historical Context of Amide-Type Local Anesthetics in Research
The quest to control pain during medical procedures is a long-standing endeavor in medicine. researchgate.net The introduction of cocaine, the first local anesthetic, in the late 19th century revolutionized surgery but was fraught with issues of toxicity and addiction. researchgate.netnih.gov This led to the development of synthetic alternatives, initially the amino-ester local anesthetics like procaine, synthesized in 1904. nih.govmedscape.com While safer than cocaine, esters had limitations, including a shorter duration of action and a higher potential for allergic reactions. e-century.us
A major breakthrough occurred in 1943 with the synthesis of lidocaine (B1675312), the first amide-type local anesthetic, by Nils Löfgren and Bengt Lundqvist. researchgate.net This event marked a pivotal shift in local anesthetic research. Amides, in general, offered advantages over esters, including a lower risk of allergic reactions and more stable chemical structures. crimsonpublishers.com The success of lidocaine spurred further research into its derivatives, leading to the synthesis of a new generation of amide local anesthetics, each with unique properties. e-century.us This era of intense investigation laid the groundwork for the development of compounds like mepivacaine (B158355), bupivacaine (B1668057), and the subject of this article, prilocaine (B1678100). nih.gove-century.us
Evolution of Prilocaine Hydrochloride in Anesthesiology Research
Prilocaine was first synthesized in 1953 and introduced into clinical research in the 1960s. nih.govtandfonline.com As a secondary amide analog of lidocaine, it quickly garnered attention for its distinct pharmacological profile. researchgate.net Early research highlighted that prilocaine possessed an anesthetic potency similar to lidocaine but with notable differences. ebi.ac.uk
Initial investigations focused on comparing its efficacy and characteristics to the then-standard local anesthetics. Research demonstrated that prilocaine has a rapid onset of action and an intermediate duration of anesthesia. e-century.usnih.gov A significant finding from early studies was its lower vasodilating effect compared to lidocaine, which contributes to a longer duration of action even without the addition of a vasoconstrictor like epinephrine (B1671497). e-century.usoup.com
Further research delved into its metabolic pathway. Prilocaine is metabolized in both the liver and the kidneys. drugbank.com A key area of investigation has been its metabolism to o-toluidine (B26562), which can lead to the formation of methemoglobin. e-century.ustandfonline.com This has been a focal point of research to understand the dose-response relationship and establish safe clinical use parameters.
The evolution of prilocaine research also saw its investigation for various regional anesthetic techniques. One of the first publications on its intrathecal use appeared in 1965. nih.govtandfonline.com Over the years, numerous studies have explored its application in spinal anesthesia, particularly as an alternative to lidocaine, due to a lower incidence of transient neurological symptoms (TNS). nih.govtandfonline.comresearchgate.net Research into different formulations, such as hyperbaric solutions, has aimed to optimize its performance for specific procedures like ambulatory surgery. nih.govresearchgate.net
Rationale for Continued Scholarly Investigation of this compound
Despite being a well-established local anesthetic, this compound continues to be a subject of scholarly investigation for several reasons. Its favorable safety profile, characterized by lower systemic toxicity compared to some other amide local anesthetics, makes it a valuable compound for ongoing research. e-century.uspatsnap.com Prilocaine has the highest clearance of all amino-amide local anesthetics, which contributes to its lower plasma concentrations after regional anesthesia. nih.gov
Current research continues to explore its utility in specific clinical scenarios. For instance, its role in short-duration spinal anesthesia for ambulatory surgery remains an active area of study, with researchers comparing its efficacy and recovery profiles to other agents. nih.govresearchgate.net The development of new formulations, such as in situ gelling systems for periodontal anesthesia, demonstrates the ongoing innovation in its application. nih.gov
Furthermore, recent studies have ventured into novel areas of investigation for prilocaine. Research has explored its potential as a radioprotective agent, with studies in zebrafish models suggesting it may protect against the lethal effects of ionizing radiation. mj-med-u-tokai.com This opens up new avenues for research beyond its traditional role as a local anesthetic. The continued study of its polymorphic behavior and the development of advanced analytical methods for its detection in biological samples also contribute to a deeper understanding of its properties. researchgate.netakjournals.com
The following table provides a summary of key research findings related to this compound:
Table 1: Key Research Findings on this compound
| Research Area | Key Findings | References |
| Comparative Efficacy | Similar anesthetic potency to lidocaine with less vasodilation. | e-century.usebi.ac.uk |
| Metabolism | Metabolized in the liver and kidneys to o-toluidine, which can cause methemoglobinemia at high doses. | e-century.ustandfonline.comdrugbank.com |
| Spinal Anesthesia | Lower incidence of Transient Neurological Symptoms (TNS) compared to lidocaine. | nih.govtandfonline.comresearchgate.net |
| Pharmacokinetics | Highest clearance among amide local anesthetics, leading to lower plasma concentrations. | nih.gov |
| Novel Applications | Investigated as a potential radioprotective agent. | mj-med-u-tokai.com |
| Formulation Development | Development of hyperbaric solutions and in situ gelling systems. | nih.govresearchgate.netnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPJNTKRKALCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2031956 | |
| Record name | Prilocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-81-8 | |
| Record name | Prilocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prilocaine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prilocaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prilocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prilocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRILOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJW015BAPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Pharmacokinetic Studies of Prilocaine Hydrochloride
Absorption Kinetics and Contributing Factors
The systemic absorption of prilocaine (B1678100) hydrochloride following parenteral administration is a critical determinant of both its efficacy and systemic safety profile. The rate of absorption is not constant but is significantly influenced by physiological and pharmacological factors at the site of administration.
The vascularity of the administration site is a primary factor governing the rate at which prilocaine hydrochloride enters the systemic circulation. nih.govnih.gov Tissues with a higher density of blood vessels facilitate a more rapid absorption of the anesthetic into the bloodstream. This relationship is due to the increased surface area available for drug diffusion into the capillaries. For instance, studies comparing different application sites have demonstrated that absorption is more rapid from highly vascularized areas, such as the facial tissues, compared to areas with lower blood flow, like the forearm. nih.gov In dental procedures, the vascularity of the specific oral tissues being anesthetized is a key consideration. nih.gov
The rate of absorption directly impacts the onset and duration of the anesthetic effect, as well as the peak plasma concentration (Cmax). Higher vascularity leads to a faster onset of systemic effects but may shorten the duration of local anesthesia as the drug is carried away from the target nerve fibers more quickly.
To counteract the effects of vascular absorption and prolong the local anesthetic effect, this compound is often formulated with a vasoconstrictor, most commonly epinephrine (B1671497). ukzn.ac.zaresearchgate.netwikipedia.org Epinephrine functions by stimulating alpha-adrenergic receptors in the vasculature surrounding the injection site, leading to localized vasoconstriction. researchgate.net
This constriction of blood vessels reduces local blood flow, which in turn decreases the rate at which prilocaine is absorbed into the systemic circulation. ukzn.ac.za The clinical consequences of this interaction are twofold:
Prolonged Duration of Action : By slowing its removal from the injection site, epinephrine ensures that a higher concentration of prilocaine remains in contact with the nerve axons for a longer period. ukzn.ac.zaresearchgate.net
Reduced Systemic Toxicity : The slower absorption rate leads to lower peak plasma concentrations of prilocaine, diminishing the risk of potential systemic adverse effects. ukzn.ac.za
The inclusion of epinephrine is particularly recommended for lengthy procedures where sustained anesthesia is required. nih.govnih.gov
Distribution Dynamics in Biological Systems
Once absorbed into the systemic circulation, the distribution of this compound throughout the body is determined by its physicochemical properties, primarily its binding to plasma proteins and its partitioning into various tissues.
This compound binds to plasma proteins, a process that influences its availability to act on target sites and to be cleared from the body. It is the unbound, or free, fraction of the drug that is pharmacologically active. Prilocaine is moderately bound to plasma proteins. At plasma concentrations of 0.5 to 1.0 mg/mL, approximately 55% of prilocaine is bound to these proteins. nih.govnih.govnih.govnih.gov
A stereoselective study of prilocaine's enantiomers revealed slight differences in their binding characteristics. The unbound fraction for the R(-)-prilocaine enantiomer was found to be 70% (±8%), while the S(+)-prilocaine enantiomer had an unbound fraction of 73% (±5%).
The apparent volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues relative to the plasma. A larger Vd indicates more extensive tissue distribution.
Prilocaine exhibits a relatively large volume of distribution, suggesting significant uptake into tissues outside the vascular compartment. Studies have reported a mean steady-state volume of distribution for prilocaine of approximately 2.6 L/kg (±1.3 SD). nih.gov Further research into its enantiomers has provided more specific values, with the steady-state volume of distribution for R(-)-prilocaine being 279 L (±94) and for S(+)-prilocaine being 291 L (±93). This large Vd contributes to the lower plasma concentrations of prilocaine when compared to other local anesthetics with smaller distribution volumes. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of Prilocaine
| Parameter | Value | Notes |
|---|---|---|
| Plasma Protein Binding | 55% | At concentrations of 0.5-1.0 mg/mL. |
| Unbound Fraction (R-enantiomer) | 70% (±8%) | |
| Unbound Fraction (S-enantiomer) | 73% (±5%) | |
| Apparent Volume of Distribution (Vd) | 2.6 L/kg (±1.3) | Mean value. |
| Vd (R-enantiomer) | 279 L (±94) | Steady-state. |
Transplacental and Blood-Brain Barrier Permeation Mechanisms
This compound's ability to permeate the transplacental and blood-brain barriers is a critical aspect of its pharmacokinetic profile, influencing its use and potential effects on the fetus and central nervous system. The primary mechanism for this permeation is believed to be passive diffusion, governed by the physicochemical properties of the molecule drugs.com.
Several factors influence the rate and extent of prilocaine's transfer across these biological barriers:
Molecular Weight: With a molecular weight of approximately 220.31 g/mol , prilocaine is small enough to readily cross the placental and blood-brain barriers nih.govopenanesthesia.orgopenanesthesia.org. Generally, molecules with a molecular weight of less than 500 Da can easily diffuse across the placenta openanesthesia.orge-safe-anaesthesia.org.
Lipid Solubility: As a lipophilic compound, prilocaine can easily traverse the lipid membranes of the placental trophoblasts and the endothelial cells of the blood-brain barrier e-safe-anaesthesia.orgnih.gov.
Protein Binding: In plasma, prilocaine is approximately 40% to 55% bound to proteins, primarily alpha-1-acid glycoprotein (B1211001) drugs.comdrugs.comdrugbank.commedicine.com. The unbound fraction of the drug is what is available for diffusion across membranes.
Degree of Ionization: Prilocaine is a weak base with a pKa of 7.9. At physiological pH, a significant portion of the drug exists in its non-ionized, lipid-soluble form, which facilitates its passage across biological membranes openanesthesia.org. However, the slightly more acidic environment of the fetal circulation (pH ~7.3) can lead to a phenomenon known as "ion trapping" openanesthesia.orgopenanesthesia.orgnih.gov. In the more acidic fetal environment, a larger fraction of prilocaine becomes ionized. This charged form is less able to diffuse back across the placenta into the maternal circulation, potentially leading to an accumulation of the drug in the fetus openanesthesia.orgnih.gov. This can result in a fetal-to-maternal concentration ratio of up to 1.0.
While passive diffusion is the primary mechanism, the potential for involvement of transport proteins in the blood-brain barrier cannot be entirely ruled out, as has been observed for other lipophilic drugs nih.govnih.gov. However, specific transporters for prilocaine have not been definitively identified.
Table 1: Physicochemical Properties of Prilocaine Influencing Barrier Permeation
| Property | Value | Implication for Barrier Permeation |
| Molecular Weight | ~220.31 g/mol | Facilitates easy passage across membranes. |
| Lipophilicity | Lipophilic | Enhances diffusion through lipid barriers. |
| Plasma Protein Binding | 40-55% | The unbound fraction is available for transfer. |
| pKa | 7.9 | A significant non-ionized fraction at physiological pH allows for diffusion, while the potential for ion trapping exists in the more acidic fetal environment. |
Metabolic Pathways and Metabolite Formation
The biotransformation of this compound is a multi-step process that occurs primarily in the liver and to a lesser extent in the kidneys drugs.comdrugbank.comwikem.org. This metabolism is crucial for its detoxification and elimination from the body.
The initial and most significant step in prilocaine metabolism is the hydrolysis of its amide bond drugs.com. This reaction is catalyzed by amidases, specifically carboxylesterases (CES), and results in the cleavage of the prilocaine molecule drugs.com. Both CES1A and CES2 have been identified as being involved in this process.
The amide hydrolysis of prilocaine yields two primary metabolites: o-toluidine (B26562) and N-propylalanine drugs.comnih.govmedicine.com. The formation of o-toluidine is of particular toxicological significance as this metabolite is associated with the induction of methemoglobinemia.
Following its formation, o-toluidine undergoes further metabolism, primarily through hydroxylation. This process is mediated by cytochrome P450 enzymes, with CYP2E1 playing a key role. The main hydroxylated metabolites formed are 4-hydroxy-o-toluidine and 6-hydroxy-o-toluidine. These hydroxylated metabolites are then subject to conjugation reactions, such as glucuronidation, to facilitate their excretion.
There is evidence to suggest that the metabolism of prilocaine is not confined to the liver and kidneys. Studies have shown that the total body clearance of prilocaine can exceed the normal hepatic blood flow, which strongly indicates the involvement of extra-hepatic sites of metabolism. The lungs have been proposed as one such site of extra-hepatic metabolism for prilocaine.
Elimination Mechanisms and Clearance
The elimination of this compound from the body is primarily achieved through the renal excretion of its metabolites drugs.com. Less than 1% of the administered dose is excreted as the unchanged drug in the urine drugs.com.
The clearance of prilocaine is notably high, and it is considered to have the highest clearance rate among the amino-amide class of local anesthetics nih.gov. This rapid clearance contributes to its relatively low systemic toxicity.
A comparative study on the disposition kinetics of lidocaine (B1675312) and prilocaine revealed a significantly higher total body clearance for prilocaine. The total body clearance of prilocaine was found to be approximately 4.15 ± 1.31 L/min, compared to 0.86 ± 0.39 L/min for lidocaine nih.gov.
The elimination half-life of prilocaine is relatively short, with reported values ranging from 10 to 150 minutes wikem.orgwikipedia.org. A study investigating the pharmacokinetics after intravenous administration reported a terminal half-life of 87 ± 27 minutes for the R(-)-enantiomer and 124 ± 64 minutes for the S(+)-enantiomer nih.gov. Another source indicates a half-life of approximately 1.6 hours globalrx.com. This rapid elimination is consistent with its high clearance rate.
Table 2: Pharmacokinetic Parameters of Prilocaine
| Parameter | Value | Reference |
| Total Body Clearance | 4.15 ± 1.31 L/min | nih.gov |
| Elimination Half-Life | 10-150 minutes | wikem.orgwikipedia.org |
| Renal Excretion (unchanged) | < 1% | drugs.com |
Pharmacokinetic Modeling and Simulation
Pharmacokinetic (PK) modeling and simulation are critical tools for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs. Physiologically based pharmacokinetic (PBPK) models, for instance, integrate drug-specific data with physiological parameters to simulate concentration-time profiles in the body. nih.gov These models are invaluable for exploring the effects of different physiological states on drug behavior and for predicting plasma concentrations. nih.gov
Population pharmacokinetic studies aim to characterize the variability in drug concentrations among different individuals and identify the factors that influence this variability. For prilocaine, such models would analyze data from diverse patient groups to quantify the influence of covariates like age, weight, and organ function on its clearance and volume of distribution.
Studies have shown that the pharmacokinetics of prilocaine are enantioselective, meaning its two stereoisomers, R(-)-prilocaine and S(+)-prilocaine, are processed differently in the body. nih.gov This difference is most likely due to variations in their intrinsic metabolic clearance. nih.gov Key pharmacokinetic parameters for the enantiomers of prilocaine following intravenous administration in healthy volunteers are detailed below.
| Pharmacokinetic Parameter | R(-)-prilocaine (Mean ± SD) | S(+)-prilocaine (Mean ± SD) |
|---|---|---|
| Total Plasma Clearance (L/min) | 2.57 ± 0.46 | 1.91 ± 0.30 |
| Steady-State Volume of Distribution (L) | 279 ± 94 | 291 ± 93 |
| Terminal Half-Life (min) | 87 ± 27 | 124 ± 64 |
| Mean Residence Time (min) | 108 ± 30 | 155 ± 59 |
| Unbound Fraction (%) | 70 ± 8 | 73 ± 5 |
Data derived from a study on the enantioselective pharmacokinetics of prilocaine. nih.gov
A primary application of PK modeling is the prediction of drug plasma concentrations in physiological states where clinical studies may be limited. By incorporating data on how conditions like hepatic or renal impairment affect clearance, PBPK models can simulate the expected plasma concentration profiles of prilocaine in these patient populations. For example, a model could predict the degree to which the half-life of prilocaine would be extended in a patient with a specific level of liver cirrhosis or renal insufficiency. These simulations can help anticipate altered drug exposure and guide clinical decisions, representing a powerful tool for optimizing therapy in special patient populations.
Advanced Pharmacodynamic Research on Prilocaine Hydrochloride
Dose-Response Relationships and Anesthetic Efficacy
The relationship between the administered dose of prilocaine (B1678100) hydrochloride and the resulting anesthetic effect is a critical area of pharmacodynamic research. This relationship dictates the intensity and spatial extent of both sensory and motor blockade.
The efficacy of sensory blockade with prilocaine hydrochloride is dose-dependent. Studies have demonstrated that increasing the dose of prilocaine generally results in a more profound and extensive sensory block. For instance, in spinal anesthesia, higher doses have been shown to achieve a higher dermatomal level of anesthesia. Research on low-dose spinal anesthesia for perianal surgery using hyperbaric prilocaine showed a dose-dependent expansion of the sensory block. enddarm-zentrum.de
| Dose of Hyperbaric Prilocaine | Median Dermatome Expansion (from S5 upwards) |
| 10 mg | 3 dermatomes |
| 20 mg | 4 dermatomes |
| 30 mg | 5 dermatomes |
| Data derived from a study on low-dose spinal anesthesia for perianal outpatient surgery. enddarm-zentrum.de |
The concentration of the prilocaine solution also plays a role in its anesthetic efficacy. A 4% solution is commonly used in dentistry for infiltration and nerve block techniques, providing reliable anesthesia for procedures of varying duration. drugs.com
The motor block induced by this compound is also dose-dependent. Higher doses generally produce a more intense and longer-lasting motor blockade. jpp.krakow.pl However, a notable characteristic of prilocaine is its relatively rapid motor block recovery compared to some other local anesthetics, which is advantageous in ambulatory surgery settings. nih.govnih.gov
Research has shown a wide variability in the duration of motor blockade (DMB) among individuals, even with the same dose. jpp.krakow.pljpp.krakow.pl One study found that patient height and the administered dose of hyperbaric prilocaine were independent factors influencing the DMB. jpp.krakow.pl For example, with a 60 mg dose of hyperbaric prilocaine, the mean DMB was approximately 90 minutes, but with significant individual variation. jpp.krakow.pljpp.krakow.pl
| Dose of 2% Hyperbaric Prilocaine | Mean Time to Complete Motor Block Recovery (Unassisted Ambulation) |
| 40 mg | 90 minutes |
| 60 mg | 121 minutes |
| Data from a study comparing different doses of hyperbaric prilocaine. nih.gov |
Onset and Duration of Anesthetic Action
The onset and duration of anesthesia are key pharmacodynamic parameters that influence the clinical utility of a local anesthetic. For this compound, these are influenced by several factors.
The onset of action for this compound is generally rapid. nih.govresearchgate.net Following infiltration with a 4% solution, the onset of anesthesia is typically less than 2 minutes, and for an inferior alveolar nerve block, it is less than 3 minutes. drugs.comdrugs.com
Several factors can influence this onset time:
Concentration: Higher concentrations of local anesthetics generally lead to a faster onset of action.
pH: The pH of the tissue and the local anesthetic solution is a critical determinant. Local anesthetics are weak bases, and their onset of action is hastened when a greater proportion of the drug is in its lipid-soluble, non-ionized form, which can more readily penetrate the nerve membrane. oxfordmedicaleducation.com In acidic environments, such as infected tissues, the onset of anesthesia may be delayed. researchgate.net The addition of a buffering agent like sodium bicarbonate can raise the pH of the solution and accelerate the onset. oxfordmedicaleducation.com
pKa: The pKa of a local anesthetic is the pH at which 50% of the molecules are in the ionized form and 50% are in the non-ionized form. Prilocaine has a pKa of 7.9, which is relatively close to physiological pH, contributing to its rapid onset. oxfordmedicaleducation.com
The duration of anesthesia with this compound is of an intermediate length. nih.govdrugs.compocketdentistry.com For dental procedures, a 4% solution without a vasoconstrictor provides pulpal anesthesia for approximately 10-15 minutes and soft tissue anesthesia for about 2 to 2.5 hours. drugs.comdrugs.com
The primary determinants of anesthetic duration include:
Vasoconstrictors: The addition of a vasoconstrictor, such as epinephrine (B1671497), significantly prolongs the duration of action of prilocaine. drugs.comdimensionsofdentalhygiene.comuobaghdad.edu.iq Vasoconstrictors decrease local blood flow, which reduces the rate of systemic absorption of the anesthetic, thereby keeping it at the nerve site for a longer period. pocketdentistry.comuobaghdad.edu.iq With epinephrine, the duration of pulpal anesthesia can be extended to 60-90 minutes, and soft tissue anesthesia can last for 3-8 hours. dimensionsofdentalhygiene.com
Tissue Uptake and Protein Binding: The degree of protein binding influences the duration of action; greater protein binding generally leads to a longer duration. pocketdentistry.com Prilocaine is approximately 55% bound to plasma proteins. drugs.comdrugbank.com The rate of diffusion and uptake into surrounding tissues also affects how long the anesthetic remains at the site of action.
| Prilocaine Formulation | Type of Anesthesia | Average Duration |
| 4% Prilocaine Plain (Infiltration) | Pulpal | 5-10 minutes |
| Soft Tissue | 1-2 hours | |
| 4% Prilocaine Plain (Nerve Block) | Pulpal | 40-60 minutes |
| Soft Tissue | 2-4 hours | |
| 4% Prilocaine with Epinephrine | Pulpal | 60-90 minutes |
| Soft Tissue | 3-8 hours | |
| Data based on dental anesthesia applications. dimensionsofdentalhygiene.com |
Systemic Pharmacodynamic Effects
While local anesthetics are designed to act locally, systemic absorption can lead to pharmacodynamic effects on various organ systems, primarily the central nervous system (CNS) and the cardiovascular system. nih.gov These effects are generally related to the plasma concentration of the drug.
Excessive blood levels of prilocaine can cause changes in cardiac output, total peripheral resistance, and mean arterial pressure, which are attributable to a direct depressant effect on the cardiovascular system. drugs.com
Systemic toxicity from local anesthetics often presents with CNS symptoms first. nih.gov Early signs of CNS toxicity can include restlessness, anxiety, tinnitus, dizziness, blurred vision, tremors, and drowsiness. drugs.comdrugs.com These excitatory signs may be brief or absent, with the first manifestation sometimes being drowsiness merging into unconsciousness and respiratory arrest. drugs.com Seizures are a hallmark of severe CNS toxicity. nih.gov
It is important to note that small doses of local anesthetics injected into highly vascular areas like the head and neck can produce adverse reactions similar to systemic toxicity seen with larger doses administered elsewhere. drugs.comdrugs.com
Central Nervous System Effects at Elevated Plasma Concentrations
At elevated plasma concentrations, this compound exerts significant effects on the central nervous system (CNS), which are primarily concentration-dependent. The underlying mechanism involves the blockade of voltage-gated sodium channels within neuronal tissues, leading to a disruption of nerve impulse transmission nih.gov. Research indicates a biphasic pattern of CNS toxicity. Initially, elevated levels of prilocaine lead to selective blockade of inhibitory pathways, resulting in excitatory symptoms nih.gov. These can include lightheadedness, nervousness, tinnitus, blurred vision, muscle twitching, tremors, and in more severe cases, convulsions nih.govdrugs.comdrugs.com.
Should plasma concentrations continue to rise, the excitatory phase is followed by a period of profound CNS depression. This occurs as the anesthetic begins to block both inhibitory and excitatory pathways, leading to generalized neural depression nih.gov. Clinical manifestations of this depressive phase include drowsiness, which can progress to unconsciousness, respiratory depression, and ultimately, respiratory arrest drugs.com. Drowsiness following administration is often an early indicator of high systemic absorption and blood levels of the drug drugs.com.
Animal studies have sought to quantify the plasma levels associated with these effects. In rhesus monkeys, arterial blood levels of 20 mg/mL have been identified as the threshold for convulsive activity drugs.com. In rats, intravenous administration of prilocaine induced seizure activity at a mean dose of 53 mg/kg nih.gov. These findings underscore the dose-dependent nature of prilocaine's CNS effects.
Table 1: CNS Effects of Elevated this compound Concentrations
This table outlines the biphasic central nervous system effects observed with increasing plasma concentrations of this compound, detailing the progression from initial excitatory symptoms to subsequent depressive symptoms.
| Phase of Toxicity | Clinical Manifestations | Underlying Mechanism |
|---|---|---|
| Excitatory Phase (Initial) | Restlessness, anxiety, tinnitus, dizziness, blurred vision, muscle twitching, tremors, convulsions nih.govdrugs.comdrugs.com | Preferential blockade of inhibitory neural pathways nih.gov |
| Depressive Phase (Advanced) | Drowsiness, unconsciousness, respiratory depression, respiratory arrest drugs.com | Blockade of both inhibitory and excitatory neural pathways nih.gov |
Cardiovascular System Effects at Elevated Plasma Concentrations
The cardiovascular system is generally less sensitive to the systemic effects of prilocaine than the central nervous system, with cardiovascular toxicity typically occurring at higher plasma concentrations derangedphysiology.com. The primary mechanism of action is the blockade of cardiac sodium channels, which affects impulse conduction and myocardial contractility nih.gov.
High concentrations of this compound have been demonstrated to produce negative inotropic (decreased force of contraction) and negative chronotropic (decreased heart rate) effects bmj.com. Research on isolated guinea pig atria showed that prilocaine, like other local anesthetics, tends to depress both atrial rate and contractility at high concentrations bmj.com. The potency of this depressive effect is related to the anesthetic's potency bmj.com. These effects are a direct result of the drug's action on the cardiac muscle and conduction system, contributing to reduced cardiac output at toxic levels.
By blocking fast sodium channels in cardiac tissue, prilocaine can depress the rate of depolarization in cardiac action potentials nih.gov. This can lead to prolonged conduction times and an increased risk of re-entrant arrhythmias derangedphysiology.com. In animal models, prilocaine administered intravenously produced cardiac arrhythmias and asystole at high doses nih.govnih.gov. Specifically, in one rat study, the first arrhythmia was observed at a mean dose of 89.95 ± 12.44 mg/kg, with asystole occurring at 122.83 ± 15.18 mg/kg nih.gov. However, another study noted that arrhythmias typically did not appear until just before asystole, suggesting prilocaine may not possess strong inherent arrhythmogenic properties at concentrations below those causing complete cardiac collapse nih.gov.
The primary cardiovascular manifestations of systemic prilocaine toxicity are depressant in nature, characterized by bradycardia and hypotension, which can lead to cardiovascular collapse drugs.comrch.org.au. Significant hypotension can result from a combination of depressed cardiac contractility (negative inotropy) and peripheral vasodilation nih.gov. Bradycardia is a direct consequence of the drug's negative chronotropic effects on the sinoatrial node and slowed conduction through the heart derangedphysiology.comscielo.br. Studies in rats have shown that intravenous infusion of prilocaine leads to a significantly faster rate of decrease in mean arterial blood pressure compared to some other local anesthetics nih.gov.
Comparative Pharmacodynamics with Other Local Anesthetics
Prilocaine and lidocaine (B1675312) are both amide-type local anesthetics and share similar physicochemical properties, including a comparable pKa value of 7.9, which contributes to a similarly fast onset of action nih.gov. They are considered to be roughly equipotent fda.gov.
While onset times are similar, research suggests differences in their duration of action. Some sources indicate that prilocaine's duration is slightly longer than that of lidocaine nih.gov. When used in a eutectic mixture (as in EMLA cream), the combination of lidocaine and prilocaine has been found to provide a longer duration of anesthesia compared to lidocaine alone droracle.ai. This enhanced duration is a key feature of their combined use in topical formulations. Furthermore, prilocaine inherently causes less vasodilation than lidocaine, a property that can contribute to a longer duration of action at the injection site as the drug is cleared more slowly into the systemic circulation fda.gov. This reduced vasodilatory effect also contributes to its lower systemic toxicity compared to lidocaine nih.govcambridge.org.
Table 2: Comparative Pharmacodynamic Properties of Prilocaine vs. Lidocaine
This table provides a comparative overview of the key pharmacodynamic parameters of prilocaine and lidocaine, including their potency, onset of action, and duration of effect.
| Pharmacodynamic Parameter | This compound | Lidocaine Hydrochloride |
|---|---|---|
| Relative Potency | Equipotent to lidocaine fda.gov | Standard for comparison |
| Onset of Action | Fast, similar to lidocaine nih.govcambridge.org | Fast nih.gov |
| Duration of Action | Slightly longer than lidocaine nih.gov | Medium |
| Vasodilatory Effect | Minimal fda.gov | Present |
Differential Effects on Motor Block and Recovery Times
This compound is recognized for its intermediate duration of action, which influences its effects on motor blockade and subsequent recovery. Research consistently demonstrates that prilocaine offers a faster motor block recovery compared to longer-acting local anesthetics like bupivacaine (B1668057) and ropivacaine (B1680718). researchgate.netresearchgate.netapicareonline.com This characteristic makes it a suitable option for outpatient and short-duration surgeries where rapid patient mobilization is advantageous. researchgate.netnih.gov
Clinical studies comparing hyperbaric prilocaine with other spinal anesthetics have quantified these differences. For instance, in one study involving cystoscopic procedures, the mean time for patients to be able to lift their legs 45 degrees was significantly shorter in the prilocaine group (93.88 minutes) compared to the bupivacaine group (180.36 minutes). apicareonline.com Similarly, the time until a patient could walk was also substantially less with prilocaine (144.91 minutes) versus bupivacaine (259.76 minutes). apicareonline.com
Another study comparing 2% hyperbaric prilocaine to 0.4% plain ropivacaine found that the median time to recovery from motor block was 180 minutes for the prilocaine group, compared to 240 minutes for the ropivacaine group. researchgate.netresearchgate.net The duration of the motor block is influenced by the dose administered and the patient's height, although there can be considerable individual variation in recovery time. jpp.krakow.pl
In the context of intravenous regional anesthesia, prilocaine has also been shown to have a rapid motor function recovery, with one study noting recovery in an average of 8.4 minutes, which was significantly faster than the 12.0 minutes observed with chloroprocaine. nih.gov The onset of complete motor block with prilocaine in this setting occurred in approximately 12.3 minutes. nih.gov
The differential effect extends to the duration of the motor blockade itself. Studies have shown the motor block duration with prilocaine to be significantly shorter than that of bupivacaine. For lower abdominal day case surgeries, the motor blockage duration for a prilocaine group was 113.7 minutes, compared to 261.9 minutes for a bupivacaine group. anesthesiologypaper.com
Motor Block Recovery Time: Prilocaine vs. Bupivacaine in Cystoscopic Procedures
| Recovery Milestone | Prilocaine Group (minutes) | Bupivacaine Group (minutes) |
|---|---|---|
| Time to Lift Leg 45 Degrees (Mean) | 93.88 | 180.36 |
| Time Until Patient Could Walk (Mean) | 144.91 | 259.76 |
Data sourced from a comparative study on recovery time after spinal anesthesia. apicareonline.com
Comparative Motor Block Duration and Recovery
| Anesthetic Agent | Motor Blockade Duration (minutes) | Motor Function Recovery (minutes) | Study Context |
|---|---|---|---|
| This compound | 113.7 (Mean) | 180 (Median) | Spinal Anesthesia researchgate.netanesthesiologypaper.com |
| Bupivacaine | 261.9 (Mean) | N/A | Spinal Anesthesia anesthesiologypaper.com |
| Ropivacaine | N/A | 240 (Median) | Spinal Anesthesia researchgate.net |
| This compound | N/A | 8.4 (Mean) | Intravenous Regional Anaesthesia nih.gov |
| Chloroprocaine | N/A | 12.0 (Mean) | Intravenous Regional Anaesthesia nih.gov |
This table synthesizes findings from multiple studies to illustrate the differential effects of prilocaine on motor block and recovery times compared to other local anesthetics. researchgate.netnih.govanesthesiologypaper.com
Pharmacogenomic Influences on Pharmacodynamic Responses
Pharmacogenomics explores how genetic variations influence individual responses to drugs. In the context of this compound, certain genetic polymorphisms can affect a patient's sensitivity to the anesthetic and their predisposition to adverse effects.
One area of concern is the metabolism of prilocaine to o-toluidine (B26562), which can induce methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen. Genetic variations in enzymes responsible for metabolizing drugs or protecting against oxidative stress can be significant. For instance, individuals with a deficiency in glucose-6-phosphate dehydrogenase (G6PD) may have an altered sensitivity to prilocaine. drugbank.com A deficiency in this enzyme, which is crucial for protecting red blood cells from oxidative damage, can increase the risk of drug-induced methemoglobinemia.
While research directly linking specific polymorphisms to prilocaine's anesthetic potency is limited, studies on other amide-type local anesthetics like lidocaine provide valuable insights into potential mechanisms. Local anesthetics exert their effects by blocking voltage-gated sodium channels. Genetic mutations in the genes encoding these channels can alter drug sensitivity. For example, a rare polymorphism (L1308F) in the cardiac sodium channel gene has been linked to a dramatically increased sensitivity to lidocaine. nih.gov It is plausible that similar polymorphisms in neuronal sodium channel genes could affect sensitivity to prilocaine, although this requires further specific investigation.
Toxicology and Adverse Effects of Prilocaine Hydrochloride: Mechanistic Insights
Methemoglobinemia Induction by o-Toluidine (B26562) Metabolite
A well-documented adverse effect of prilocaine (B1678100) is the development of methemoglobinemia, a condition characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This change renders the hemoglobin molecule, now called methemoglobin (MetHb), incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. turkishjic.orgunar.ac.id This effect is not caused by prilocaine itself but by its primary metabolite, o-toluidine. nih.govcdc.gov
The metabolic pathway leading to methemoglobin formation begins with the hydrolysis of prilocaine in the liver. cdc.gov
Hydrolysis of Prilocaine: Prilocaine is biotransformed by hepatic carboxylesterases (specifically CES1A and CES2) into o-toluidine and N-propylalanine. nih.govresearchgate.net
Metabolic Activation of o-Toluidine: The liberated o-toluidine undergoes further metabolism, primarily through the cytochrome P450 enzyme system. Specifically, CYP2E1 metabolizes o-toluidine into oxidizing metabolites, such as 4- and 6-hydroxy-o-toluidine. nih.gov These hydroxylated metabolites are potent oxidizing agents. nih.govresearchgate.net
Oxidation of Hemoglobin: These reactive metabolites of o-toluidine interact with hemoglobin within red blood cells. They facilitate the oxidation of the ferrous iron (Fe²⁺) atom in the heme group to its ferric (Fe³⁺) state. This conversion of hemoglobin to methemoglobin is the final step in the toxic pathway. unar.ac.id Under normal physiological conditions, the NADH-dependent cytochrome b5 methemoglobin reductase system maintains MetHb levels below 1-2%. unar.ac.id However, a large bolus of oxidizing metabolites from prilocaine metabolism can overwhelm this reductive capacity, leading to a clinically significant increase in MetHb levels.
The risk of developing clinically significant methemoglobinemia is dependent on the total dose of prilocaine administered. cdc.govnih.gov Higher doses lead to greater production of the o-toluidine metabolite and a subsequent increase in MetHb levels. While individual responses can vary, a clear dose-response relationship has been observed. nih.govnih.gov Doses exceeding 400 mg in adults have been associated with methemoglobinemia. cdc.govcdc.gov However, symptoms can occur at lower doses, especially in susceptible populations. nih.gov
The clinical presentation of methemoglobinemia correlates with the percentage of total hemoglobin in the oxidized state.
| Methemoglobin Level (% of total Hb) | Clinical Manifestations |
| < 10-15% | Usually asymptomatic; possible slate-gray cyanosis. turkishjic.org |
| 20-30% | Moderate symptoms including anxiety, dizziness, fatigue, headache, and tachycardia. emcrit.orgresearchgate.net |
| 35-50% | More severe symptoms such as dyspnea, confusion, nausea, vomiting, and syncope. turkishjic.orgemcrit.org |
| > 50-60% | Severe, life-threatening symptoms including seizures, coma, cardiac arrhythmias, and severe metabolic acidosis. cdc.govemcrit.org |
| > 70% | Potentially fatal. turkishjic.orgunar.ac.id |
Certain genetic conditions can significantly increase an individual's susceptibility to drug-induced methemoglobinemia. The most notable of these is Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. clinpgx.org
G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is the primary source of NADPH in red blood cells. NADPH is essential for the function of methemoglobin reductase, the enzyme responsible for reducing MetHb back to functional hemoglobin. emcrit.org In individuals with G6PD deficiency, the production of NADPH is impaired. This diminishes the red blood cells' capacity to regenerate reduced glutathione (B108866) and to reduce methemoglobin via NADPH-methemoglobin reductase. emcrit.org Consequently, when exposed to an oxidizing agent like the o-toluidine metabolite of prilocaine, these individuals cannot efficiently reduce the accumulating MetHb, leading to a more rapid and severe onset of methemoglobinemia, even at standard therapeutic doses. cdc.govclinpgx.org Patients with congenital or idiopathic methemoglobinemia are also at higher risk. clinpgx.org
Management of prilocaine-induced methemoglobinemia involves discontinuing the agent and, in moderate to severe cases, administering a reversal agent.
Oxygen Therapy: Supplemental oxygen is a primary supportive measure to maximize the oxygen-carrying capacity of the remaining functional hemoglobin. clinmedjournals.org However, it does not correct the underlying methemoglobinemia and is often insufficient for treating symptomatic patients. unar.ac.id
Methylene (B1212753) Blue: The primary antidote for severe methemoglobinemia is methylene blue. turkishjic.orgunar.ac.id It acts as an electron shuttle, accepting electrons from NADPH (via the enzyme NADPH-methemoglobin reductase) and then directly reducing methemoglobin (Fe³⁺) back to hemoglobin (Fe²⁺). turkishjic.orgunar.ac.id This effectively bypasses the slower, primary NADH-dependent reductase system, rapidly lowering MetHb levels. turkishjic.org The conversion of MetHb to hemoglobin typically begins within 15 to 60 minutes of administration. turkishjic.orgunar.ac.id It is important to note that methylene blue is contraindicated in patients with G6PD deficiency, as the lack of NADPH in these individuals prevents the reduction of methylene blue to its active form (leucomethylene blue) and can induce hemolysis. journalagent.com
Ascorbic Acid (Vitamin C): In cases where methylene blue is contraindicated or unavailable, high-dose ascorbic acid may be considered. turkishjic.org Ascorbic acid is a reducing agent that can non-enzymatically, albeit much more slowly, reduce methemoglobin back to hemoglobin. turkishjic.orgjournalagent.com
Neurotoxicity Mechanisms
High systemic concentrations of prilocaine can lead to significant central nervous system (CNS) toxicity. drugs.commedicines.org.uk This toxicity is a direct result of the local anesthetic's effect on neuronal membranes within the brain.
The CNS toxicity of local anesthetics like prilocaine presents as a biphasic response, typically beginning with signs of excitation followed by depression. drugs.compfizer.com The initial excitatory phase is of primary concern and can manifest as restlessness, muscle twitching, tremors, and ultimately, generalized convulsions. drugs.commedicines.org.uk
Depressant Central Nervous System Manifestations (e.g., Drowsiness, Respiratory Depression)
Systemic toxicity of prilocaine hydrochloride often manifests as a biphasic response in the central nervous system (CNS), beginning with excitatory symptoms and progressing to a depressant phase. While initial signs may include nervousness, dizziness, and tremors, higher plasma concentrations lead to significant CNS depression. The primary mechanism involves the blockade of voltage-gated sodium channels within neuronal membranes. This action, which underlies its anesthetic effect, can also disrupt normal CNS function when systemic levels become excessive.
Initially, inhibitory pathways in the cerebral cortex are preferentially blocked, leading to the excitatory symptoms. However, as plasma concentrations of the local anesthetic continue to rise, excitatory pathways are also affected. This widespread inhibition results in a depressive phase characterized by drowsiness, which can merge into unconsciousness and culminate in respiratory depression and arrest. Drowsiness is considered an early and critical sign of a high blood level of prilocaine, often resulting from rapid systemic absorption. Respiratory depression occurs due to the suppression of the respiratory control centers in the brainstem. In some cases, the initial excitatory phase may be very brief or absent, with drowsiness and unconsciousness being the first indications of toxicity.
| CNS Depressant Manifestation | Mechanistic Insight | Clinical Significance |
| Drowsiness | General cortical depression following the blockade of excitatory neuronal pathways. | An early warning sign of high systemic plasma levels of prilocaine. |
| Unconsciousness / Coma | Widespread depression of the CNS, including the reticular activating system, as plasma levels increase. | Represents severe systemic toxicity requiring immediate intervention. |
| Respiratory Depression | Inhibition of the medullary respiratory centers in the brainstem. | A life-threatening complication that can lead to hypoxia, acidosis, and cardiac arrest. |
| Respiratory Arrest | Complete cessation of respiratory effort due to profound depression of brainstem respiratory centers. | The ultimate consequence of untreated respiratory depression, requiring immediate ventilatory support. |
Differential Sensitivity to Systemic Toxicity in Various Patient Populations
The tolerance to elevated blood levels of this compound varies significantly among different patient populations, necessitating careful consideration of their physiological status. Factors such as age, underlying health conditions, and metabolic capacity can alter the pharmacokinetics of the drug, increasing the risk of developing toxic plasma concentrations.
Patient Populations with Increased Sensitivity:
Pediatric Patients: Very young patients are more susceptible to the toxic effects of prilocaine, particularly methemoglobinemia. Children should be given reduced doses commensurate with their age and physical status. Cases of acute CNS depression have been reported in infants even after subcutaneous use.
Elderly Patients: Geriatric patients may have reduced hepatic blood flow and liver function, leading to slower metabolism of amide-type local anesthetics like prilocaine. This can result in drug accumulation and an increased risk of toxicity.
Debilitated or Acutely Ill Patients: These individuals have a diminished tolerance for elevated blood levels of local anesthetics and are at a greater risk for adverse systemic effects.
Patients with Hepatic Disease: Since prilocaine is metabolized primarily in the liver, patients with severe hepatic disease are at a significantly greater risk of developing toxic plasma concentrations due to their inability to metabolize the drug normally.
Patients with Impaired Cardiovascular Function: Individuals with conditions like severe shock or heart block should be treated with caution, as they are less able to compensate for the cardiovascular depressant effects of the drug.
Patients with Genetic Conditions: Patients with congenital or idiopathic methemoglobinemia or glucose-6-phosphate deficiencies are more susceptible to developing clinically significant methemoglobinemia, a known adverse effect of prilocaine.
| Patient Population | Reason for Increased Sensitivity | Primary Toxicological Concern |
| Pediatric | Immature metabolic pathways. | Methemoglobinemia, CNS depression. |
| Elderly | Reduced hepatic function and clearance. | Systemic accumulation leading to CNS and cardiotoxicity. |
| Hepatic Impairment | Decreased drug metabolism. | Increased risk of toxic plasma concentrations. |
| Cardiovascular Disease | Reduced ability to compensate for hemodynamic changes. | Exacerbated cardiotoxicity, cardiovascular collapse. |
| Genetic Conditions (e.g., G6PD deficiency) | Predisposition to methemoglobin formation. | Clinically significant methemoglobinemia. |
Cardiotoxicity Mechanisms
High systemic concentrations of this compound can lead to severe cardiotoxicity. The cardiovascular manifestations are typically depressant in nature and are directly related to the drug's effect on the myocardial conduction system and contractility. The underlying mechanism is the blockade of voltage-gated sodium channels in cardiac muscle, which is similar to its action in nerve fibers. This inhibition disrupts the normal flow of ions required for cardiac depolarization and impulse propagation.
Direct Myocardial Depression
Prilocaine exerts a direct depressant effect on the myocardium. By blocking sodium channels, and potentially calcium channels at higher concentrations, it reduces the influx of ions necessary for myocardial contraction. This leads to a dose-dependent reduction in the force of cardiac contraction (negative inotropy). Studies on isolated rat hearts have demonstrated that increasing doses of prilocaine result in a significant reduction in the force of contraction, which can ultimately lead to cardiac arrest at higher concentrations. This direct myocardial depression contributes to decreased cardiac output and hypotension.
Arrhythmogenic Potential
While prilocaine is generally considered to have a lower cardiotoxic potential compared to other local anesthetics like bupivacaine (B1668057), it can induce cardiac arrhythmias at toxic doses. The arrhythmogenic potential stems from its effects on the cardiac conduction system. By blocking sodium channels, prilocaine slows the rate of depolarization (Phase 0) in cardiac action potentials, which can lead to conduction delays. This can manifest as bradycardia. In overdose situations, ectopic cardiac arrhythmias may occur, and some animal studies have noted that arrhythmias typically appear just before asystole.
Mechanisms of Cardiovascular Collapse
Cardiovascular collapse is a severe and life-threatening manifestation of prilocaine toxicity. It results from a combination of the direct myocardial depression and peripheral vasodilation caused by the drug. The profound negative inotropic effect significantly reduces cardiac output, while the drug's action on vascular smooth muscle leads to a decrease in total peripheral resistance. The combination of a failing pump and dilated vasculature causes severe hypotension. If not treated immediately, this state can progress rapidly to hypoxia, acidosis, bradycardia, arrhythmias, and ultimately, cardiac arrest.
Allergic and Hypersensitivity Reactions: Immunological Basis
Allergic reactions to prilocaine, an amide-type local anesthetic, are rare. When they do occur, they can be classified based on their immunological mechanism, most notably as Type I (immediate) or Type IV (delayed-type) hypersensitivity.
Type I Hypersensitivity: This is an immediate, IgE-mediated reaction. Upon initial exposure, the body produces specific IgE antibodies against the prilocaine molecule or a metabolite. These antibodies bind to the surface of mast cells and basophils. Upon subsequent exposure, the antigen cross-links the bound IgE, triggering the degranulation of these cells and the release of inflammatory mediators like histamine. Clinically, this can manifest as urticaria (hives), angioedema, bronchospasm, and, in severe cases, anaphylactic shock. Anaphylactoid reactions with a late onset have also been reported.
Type IV Hypersensitivity: This is a delayed-type, cell-mediated reaction that is not antibody-dependent. It is mediated by T-lymphocytes. After initial sensitization, subsequent exposure to prilocaine leads to the activation of specific T-cells, which then release cytokines. This process recruits other immune cells, leading to an inflammatory response that typically appears hours to days after contact with the antigen. The clinical presentation is often a form of allergic contact dermatitis, characterized by erythema, edema, and papular reactions at the site of application, as confirmed by patch testing and delayed intradermal readings.
Due to the potential for cross-reactivity among amide local anesthetics, patients with a confirmed delayed-type allergy to prilocaine may also react to other amides like articaine (B41015). Therefore, thorough allergy testing is crucial for these individuals.
Chronic Toxicity and Carcinogenic Potential of Metabolites
Animal studies have further solidified the evidence of o-toluidine's carcinogenicity. nih.govnih.gov In these studies, long-term oral administration of o-toluidine to rats and mice resulted in a significant increase in the incidence of various tumors. nih.govnih.govdrugs.com For instance, rats exposed to o-toluidine developed tumors such as subcutaneous fibromas, fibrosarcomas, mammary gland fibroadenomas, and peritoneal sarcomas. nih.gov In mice, exposure led to an increased incidence of hemangiomas, hemangiosarcomas, and hepatocellular carcinomas. nih.gov
Beyond its carcinogenic effects, chronic exposure to o-toluidine can also lead to non-cancerous toxic effects in various organs. Animal studies have revealed that long-term exposure can cause damage to the spleen, liver, and urinary bladder. epa.gov Effects on the blood, including methemoglobinemia, have also been documented. epa.gov
Table 1: Carcinogenicity of o-Toluidine in Animal Studies
| Species | Route of Administration | Target Organs/Tumor Types | Reference |
|---|---|---|---|
| Rats | Oral | Subcutaneous fibromas, fibrosarcomas, mammary gland fibroadenomas, peritoneal sarcomas, skin fibromas, spleen fibromas, mesotheliomas, urinary bladder transitional-cell carcinomas | nih.gov |
| Mice | Oral | Hemangiomas, hemangiosarcomas, hepatocellular carcinomas, hepatocellular adenomas | nih.gov |
| Dogs | Oral | Bladder tumors | nih.gov |
The genotoxicity of o-toluidine, its ability to damage genetic material, has been a key area of investigation to understand its carcinogenic mechanisms. Studies have shown that o-toluidine can induce genetic mutations and chromosomal damage. nih.gov It is considered a genotoxic carcinogen, with its effects being particularly dependent on its metabolic activation. nih.govwho.int
o-Toluidine has demonstrated mutagenic properties in various testing systems, including bacterial and mammalian cell assays. nih.gov The substance can cause DNA damage, such as single-strand breaks, and induce unscheduled DNA synthesis, which is a sign of DNA repair. nih.gov Furthermore, it has been found to be a clastogen, meaning it can cause breaks in chromosomes. nih.gov
The mechanism behind o-toluidine's genotoxicity is believed to involve its metabolism into reactive compounds that can bind to DNA, forming DNA adducts. nih.govnih.gov These adducts can interfere with DNA replication and lead to mutations, which can contribute to the development of cancer. Research has shown that metabolites of o-toluidine can cause DNA damage in the presence of certain metals through the generation of reactive oxygen species. nih.gov
Table 2: Summary of Genotoxicity Data for o-Toluidine
| Genotoxic Effect | Test System | Result | Reference |
|---|---|---|---|
| Mutagenicity | Bacterial, fungal, and mammalian cells | Weak mutagen | nih.gov |
| Clastogenicity | Mammalian cultured cells | Induces aneuploidy | nih.gov |
| DNA Damage | Mammalian cells | Single-strand breaks, unscheduled DNA synthesis | nih.gov |
| Cell Transformation | Mammalian cells | Positive | nih.gov |
Reproductive and Developmental Toxicology
This compound can cross the placental barrier, which means that when administered to a pregnant woman, the fetus will also be exposed to the drug. drugs.com The transfer of prilocaine across the placenta is influenced by its physicochemical properties. One important consideration is the phenomenon of "ion trapping." nih.govnih.gov
Because local anesthetics like prilocaine are weak bases, they can become ionized in an acidic environment. The fetal blood is typically slightly more acidic than the maternal blood. nih.gov This difference in pH can lead to a higher proportion of the prilocaine becoming ionized in the fetal circulation. nih.gov The ionized form of the drug is less able to cross back over the placenta into the mother's bloodstream, effectively "trapping" it in the fetus. nih.govnih.gov This can result in an accumulation of prilocaine in the fetus, potentially leading to higher concentrations than in the mother.
Reproduction studies in rats have not shown evidence of impaired fertility or harm to the fetus due to prilocaine. drugs.com However, there is a lack of adequate and well-controlled studies in pregnant women. drugs.com Therefore, the potential risks of fetal exposure must be carefully considered.
A significant toxicological concern with prilocaine, especially in newborns, is the risk of methemoglobinemia. jurolsurgery.orgjournalagent.comclinmedjournals.org This is a condition where the iron in hemoglobin is oxidized, changing it to a form that cannot effectively carry oxygen. clinmedjournals.org This can lead to a bluish discoloration of the skin, known as cyanosis, and other serious symptoms if not treated. journalagent.comclinmedjournals.org
The development of methemoglobinemia after prilocaine administration is primarily due to its metabolite, o-toluidine. jurolsurgery.orgjournalagent.comnih.gov o-Toluidine is a potent oxidizing agent that can directly convert hemoglobin to methemoglobin. jurolsurgery.orgnih.gov
Newborns, and particularly premature infants, are at a higher risk for developing methemoglobinemia for a few reasons. jurolsurgery.orgjournalagent.com First, fetal hemoglobin, which is present in newborns, is more easily oxidized than adult hemoglobin. clinmedjournals.orgnih.gov Additionally, the enzyme system that is responsible for reducing methemoglobin back to its normal state, NADH-cytochrome b5 reductase, is not fully developed in infants. journalagent.comnih.gov This combination of factors makes neonates more susceptible to the methemoglobin-inducing effects of prilocaine. jurolsurgery.orgjournalagent.comnih.gov
Advanced Analytical Methodologies for Prilocaine Hydrochloride in Biological Matrices
Chromatographic Techniques
Chromatography stands as the cornerstone for the bioanalysis of prilocaine (B1678100) hydrochloride, providing powerful separation capabilities essential for isolating the analyte from endogenous interferences. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently utilized chromatographic methods.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantification of prilocaine in human plasma. These methods often employ reversed-phase columns for separation, coupled with ultraviolet (UV) or diode-array detection (DAD) for quantification.
A notable HPLC method for the determination of prilocaine in human plasma involves a liquid-liquid extraction process for sample preparation, followed by analysis on a reversed-phase C18 column. researchgate.net In one such study, detection was achieved at 225 nm. researchgate.net Another method established for analyzing prilocaine in plasma samples from patients undergoing tumescent liposuction utilized a Synergy 4 µm Fusion-RP column with UV detection at 237 nm. This assay demonstrated a limit of detection of 0.002 mg/L and a measurable range extending to 30 mg/L. researchgate.net The inter-assay coefficients of variation ranged from 6.2% to 9.9% for prilocaine concentrations between 0.08 and 10.0 mg/L, with recoveries of 91-101%. researchgate.net
For the simultaneous analysis of prilocaine and its metabolite, o-toluidine (B26562), along with lidocaine (B1675312), an HPLC assay with UV detection has been developed. researchgate.net This method requires a single 200-microliter plasma sample and achieves a detection limit of 4 ng/mL for all analytes. researchgate.net The sample preparation involves extraction with diethyl ether under alkaline conditions, followed by back-extraction into dilute sulphuric acid before injection into the HPLC system. researchgate.net
| Matrix | Column | Mobile Phase | Detection | Linearity Range | LOD/LOQ | Reference |
|---|---|---|---|---|---|---|
| Human Plasma | Synergy 4 µm Fusion-RP | Methanol - 4.35 mmol/L ammonium (B1175870) phosphate (B84403), pH 7.0 (60:40 v/v) | UV at 237 nm | Up to 30 mg/L | LOD: 0.002 mg/L | researchgate.net |
| Human Plasma | Reversed Phase C18 | Acetonitrile (B52724): 0.01 M diethylamine (B46881) solution (pH 6.8) (60:40 v/v) | UV at 225 nm | 1-6 µg/mL | Not Specified | researchgate.net |
| Human Plasma | Not Specified | Not Specified | UV | Not Specified | LOD: 4 ng/mL | researchgate.net |
Gas chromatography (GC) offers a high-resolution separation technique for volatile compounds like prilocaine. When coupled with a Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds, it provides a sensitive method for prilocaine analysis. A GC-NPD method was developed and validated for the determination of this compound in bulk drug and pharmaceutical formulations, demonstrating excellent linearity over a concentration range of 40-1000 ng/mL with a correlation coefficient of 0.9998. researchgate.net The limits of detection (LOD) and quantification (LOQ) for this method were 10 ng/mL and 35 ng/mL, respectively. researchgate.net
For more definitive identification and quantification, GC is often coupled with a mass spectrometer (GC-MS). A validated GC-MS assay for determining prilocaine HCl in human plasma, using lidocaine HCl as an internal standard, has been reported. nih.gov This method showed a quantification range of 20-250 ng/mL in plasma. nih.gov The within-day and between-day precision, measured as the relative standard deviation (RSD), were less than 6.0%, and the accuracy was better than 9.0%. nih.gov The analytical recovery of prilocaine HCl from plasma averaged 94.79%. nih.gov The LOQ and LOD values for plasma were 20 ng/mL and 10 ng/mL, respectively. nih.gov Another GC method for prilocaine in human plasma demonstrated a quantification range of 50–300 ng/mL, with intra- and inter-day precision (RSD) being less than 4.5%. researchgate.net
| Technique | Matrix | Column | Linearity Range | LOD/LOQ | Precision (RSD%) | Accuracy (RE%) | Reference |
|---|---|---|---|---|---|---|---|
| GC-NPD | Bulk Drug/Formulation | HP-5MS | 40-1000 ng/mL | LOD: 10 ng/mL; LOQ: 35 ng/mL | <5.0% | <4.0% | researchgate.net |
| GC-MS | Human Plasma | Not Specified | 20-250 ng/mL | LOD: 10 ng/mL; LOQ: 20 ng/mL | <6.0% | <9.0% | nih.gov |
| GC | Human Plasma | Not Specified | 50-300 ng/mL | LOD: 40 ng/mL; LOQ: 50 ng/mL | <4.5% | <8.0% | researchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs in biological matrices. A simple, sensitive, and selective LC-MS/MS method has been developed for the simultaneous quantification of lidocaine and prilocaine in human plasma. This method utilizes solid-phase extraction for sample preparation. The validated concentration range for prilocaine was 0.10–201.66 ng/mL. The method boasts a short run time of 3.0 minutes per sample, making it suitable for high-throughput analysis in pharmacokinetic studies.
The mass spectrometry detection was performed in the positive ion mode using the multiple reaction monitoring (MRM) technique. The precursor to product ion transition for prilocaine was m/z 221.20 to 86.15. The method was fully validated according to FDA guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and sensitivity.
| Parameter | Finding |
|---|---|
| Matrix | Human Plasma |
| Extraction Technique | Solid-Phase Extraction |
| Chromatographic Column | Phenomenex Kinetex EVO 4.6*100 mm 2.6 μ 100A |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (B1210297) buffer (80:20, v/v) |
| Detection Mode | Positive Ion MRM |
| Ion Transition (Prilocaine) | m/z 221.20 → 86.15 |
| Linearity Range | 0.10–201.66 ng/mL |
| Run Time | 3.0 minutes |
Spectrophotometric Approaches
Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of this compound, particularly in pharmaceutical preparations and, in some cases, human plasma. A simple and sensitive spectrophotometric method was developed for determining prilocaine HCl by measuring its absorbance at a wavelength of 230 nm. ijpsr.com This method demonstrated linearity in the concentration range of 3-15 μg/mL for standard solutions and 4-15 μg/mL for human plasma, with correlation coefficients of 0.9999 and 0.9967, respectively. ijpsr.com This approach was found to be accurate, sensitive, precise, and reproducible for both pharmaceutical and plasma samples. ijpsr.com
Another spectrophotometric method is based on the formation of colored ion-pair complexes between prilocaine and reagents such as Bromothymol Blue (BTB) and Bromocresol Green (BCG). These complexes can be extracted with chloroform (B151607) and exhibit maximum absorbance at 416 nm for BTB and 420 nm for BCG. Beer's law was obeyed over the concentration ranges of 2.0 - 24.5 ppm for BTB and 2.0 - 26.5 ppm for BCG.
Capillary Electrophoresis Methods
Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume and solvent consumption. It has been successfully applied to the analysis of prilocaine in biological fluids. nih.gov A validated CE method was developed for the stereoselective quantification of R-(-)- and S-(+)-prilocaine in human serum. nih.gov
This method utilized a 100 mM phosphate buffer at pH 2.5 containing 15 mM heptakis(2,6-di-methyl)-β-cyclodextrin as a chiral selector. nih.gov Sample preparation involved solid-phase extraction to remove endogenous interferences. nih.gov The analysis was performed on a 72-cm uncoated fused-silica capillary at 25 kV. nih.gov The limits of detection for both R-(-)- and S-(+)-prilocaine were 38 ng/mL, with a limit of quantitation of 45 ng/mL. nih.gov The method demonstrated linearity over a range of 45-750 ng/mL. nih.gov
| Parameter | Details |
|---|---|
| Matrix | Human Serum |
| Sample Preparation | Solid-Phase Extraction |
| Capillary | 72-cm uncoated fused-silica |
| Background Electrolyte | 100 mM phosphate buffer (pH 2.5) with 15 mM heptakis(2,6-di-methyl)-β-cyclodextrin |
| Voltage | 25 kV |
| Linearity Range | 45-750 ng/mL |
| LOD | 38 ng/mL |
| LOQ | 45 ng/mL |
| Precision (RSD%) | 2.86-8.50% (R-prilocaine); 3.94-9.17% (S-prilocaine) |
| Accuracy (RE%) | 3.29-7.40% (R-prilocaine); 2.0-6.73% (S-prilocaine) |
Method Validation for Quantitative Analysis
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of quantitative data for this compound in biological matrices. Validation is performed in accordance with guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). Key validation parameters that are consistently evaluated across different methodologies include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For example, a GC-MS method for prilocaine in plasma was linear over the range of 20-250 ng/mL. nih.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For a GC method, intra- and inter-day precision RSDs were less than 4.5%. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent relative error (RE). A GC-MS method reported an accuracy (relative error) better than 9.0%. nih.gov
Recovery: The efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard solution of the same concentration. The analytical recovery of prilocaine from plasma has been reported to be around 96.5%. researchgate.net
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as endogenous matrix components. Chromatographic methods demonstrate high specificity by separating prilocaine from interfering peaks.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a GC-MS method, the LOD in plasma was 10 ng/mL. nih.gov
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for a GC-MS method in plasma was 20 ng/mL. nih.gov
These validation parameters ensure that the chosen analytical method is fit for its intended purpose, providing reliable data for the assessment of this compound in biological systems.
Sensitivity (Limit of Detection, Limit of Quantification)
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound, various methods have demonstrated high sensitivity in biological samples.
A Gas Chromatography-Mass Spectrometry (GC-MS) method developed for the determination of this compound in human plasma reported an LOD of 10 ng/mL and an LOQ of 20 ng/mL nih.govresearchgate.net. Another gas chromatography (GC) method established an LOD of 40 ng/mL and an LOQ of 50 ng/mL in plasma researchgate.netresearchgate.net. In the realm of liquid chromatography, a High-Performance Liquid Chromatography (HPLC) assay had a detection limit of 0.002 mg/L (2 ng/mL) nih.gov. Furthermore, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of lidocaine and prilocaine in human plasma achieved a lower limit of quantification (LLOQ) of 0.10 ng/mL for prilocaine nih.govresearchgate.net. For pharmaceutical preparations, a GC-MS method reported LOD and LOQ values of 15 ng/mL and 31 ng/mL, respectively researchgate.netasianpubs.org.
Table 1: Sensitivity of Analytical Methods for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| GC-MS | Human Plasma | 10 ng/mL | 20 ng/mL |
| GC | Human Plasma | 40 ng/mL | 50 ng/mL |
| HPLC | Human Plasma | 2 ng/mL | - |
| LC-MS/MS | Human Plasma | - | 0.10 ng/mL |
| GC-MS | Pharmaceutical Preparations | 15 ng/mL | 31 ng/mL |
Specificity and Selectivity
Specificity and selectivity refer to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or matrix components. In the analysis of this compound in biological matrices, high selectivity is paramount.
Chromatographic methods, particularly when coupled with mass spectrometry, offer excellent selectivity. For instance, a validated LC-MS/MS method demonstrated high specificity by showing no significant interference from endogenous substances in drug-free plasma at the retention times of prilocaine and its internal standard nih.gov. Similarly, a GC method proved to be specific, with chromatograms of blank plasma samples showing no interfering peaks at the retention time of this compound or the internal standard, lidocaine hydrochloride researchgate.net. The use of selected ion monitoring (SIM) in GC-MS methods further enhances selectivity, ensuring that only ions specific to the target analyte are detected.
Linearity and Calibration Ranges
Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Different analytical techniques have established varied linear ranges for the quantification of this compound.
A GC-MS method for plasma analysis was linear over the range of 20–250 ng/mL nih.govresearchgate.net.
A GC method demonstrated a quantification range of 50–300 ng/mL in plasma researchgate.netresearchgate.net.
An LC-MS/MS method provided a broader linear range for prilocaine in human plasma, from 0.10 to 201.66 ng/mL nih.govresearchgate.netnih.gov.
For pharmaceutical analysis, a GC-MS method was validated with a calibration curve that was linear over a concentration range of 40-1000 ng/mL researchgate.netasianpubs.orgresearchgate.net.
A spectrophotometric method showed linearity in human plasma over a concentration range of 4-15 μg/mL ijpsr.com.
Table 2: Linearity and Calibration Ranges for this compound Analysis
| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r) |
|---|---|---|---|
| GC-MS | Human Plasma | 20–250 ng/mL | >0.99 |
| GC | Human Plasma | 50–300 ng/mL | >0.99 |
| LC-MS/MS | Human Plasma | 0.10–201.66 ng/mL | >0.99 |
| GC-MS | Pharmaceutical Preparations | 40–1000 ng/mL | 0.999 |
| Spectrophotometry | Human Plasma | 4–15 µg/mL | 0.9967 |
Precision (Intra-day, Inter-day)
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).
Validated methods for this compound consistently demonstrate high precision. A GC-MS method reported intra-day and inter-day precision with RSD values of less than 6.0% nih.govresearchgate.net. A GC method for human plasma showed intra- and inter-day RSDs below 4.5% researchgate.netresearchgate.net. An LC-MS/MS method demonstrated excellent precision at the LLOQ level, with an RSD of 6.99% nih.gov. For pharmaceutical formulations, an HPLC method for a combination product containing this compound reported intra- and inter-day RSDs ranging from 0.04% to 0.61% nih.gov.
Accuracy and Recovery
Accuracy refers to the closeness of the mean test result to the true value and is often assessed through recovery studies. Recovery is the detector's response obtained from an amount of the analyte added to and extracted from the matrix, compared to the detector's response for the true concentration of the pure authentic standard.
High accuracy and recovery are hallmarks of the validated analytical methods for this compound.
In a GC-MS method, the accuracy, expressed as relative error, was better than 9.0%, with an average analytical recovery from plasma of 94.79% nih.govresearchgate.net.
A GC method showed an accuracy with a relative error better than 8.0% and an average recovery of 96.5% from plasma researchgate.netresearchgate.net.
An HPLC method demonstrated recoveries ranging from 91% to 101% in spiked plasma samples nih.gov.
The accuracy of an LC-MS/MS method at the LLOQ was reported to be 100.98% nih.gov.
Table 3: Precision and Accuracy of Selected Methods for this compound in Human Plasma
| Analytical Method | Precision (RSD %) | Accuracy (Relative Error %) | Recovery (%) |
|---|---|---|---|
| GC-MS | < 6.0% (Intra- & Inter-day) | < 9.0% | 94.79 |
| GC | < 4.5% (Intra- & Inter-day) | < 8.0% | 96.5 |
| LC-MS/MS (at LLOQ) | 6.99% | +0.98% | Not specified |
| HPLC | Not specified | Not specified | 91 - 101 |
Sample Preparation Techniques for Biological Samples (e.g., Plasma, Tissue)
The complexity of biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest before analysis. The choice of technique depends on the nature of the analyte, the matrix, and the analytical method employed. For this compound, several extraction techniques are commonly used.
Liquid-Liquid Extraction (LLE) is a conventional method that involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For prilocaine, this typically involves alkalinizing the plasma sample with a base like sodium hydroxide (B78521) and extracting with an organic solvent such as diethyl ether or ethyl acetate researchgate.net.
Solid-Phase Extraction (SPE) offers a more selective and cleaner extraction compared to LLE. This technique uses a solid sorbent material packed into a cartridge to adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. SPE has been successfully used for the extraction of prilocaine and lidocaine from human plasma prior to LC-MS/MS analysis, using cartridges like the Waters Oasis® HLB nih.govnih.gov.
Protein Precipitation (PPT) is a simpler but less clean method used to remove proteins from plasma or serum. It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample, followed by centrifugation to separate the precipitated proteins. While fast and straightforward, it may result in significant matrix effects in LC-MS/MS analysis.
Applications in Therapeutic Drug Monitoring and Forensic Toxicology
The accurate and reliable quantification of this compound in biological fluids is essential for both therapeutic and medico-legal purposes.
Therapeutic Drug Monitoring (TDM): TDM is the clinical practice of measuring specific drug concentrations in a patient's bloodstream at designated intervals to maintain a concentration within a therapeutic window. This practice is crucial for optimizing individual dosage regimens, ensuring efficacy, and minimizing toxicity. Although routine TDM for local anesthetics like prilocaine is not common, the analytical methods developed are vital for pharmacokinetic studies that establish the dosing guidelines nih.govnih.gov. These studies measure drug absorption, distribution, metabolism, and excretion, providing the data necessary to understand the drug's behavior in the body. The high sensitivity of methods like LC-MS/MS allows for detailed characterization of the drug's pharmacokinetic profile even at low concentrations nih.gov.
Forensic Toxicology: In forensic toxicology, the goal is to detect, identify, and quantify drugs and other toxic substances in biological samples to aid in medico-legal investigations, such as determining the cause of death or impairment researchgate.netjournalajmpcp.com. The validated analytical methods for prilocaine are critical in cases where its use may be implicated in adverse events or fatalities. The ability to accurately measure prilocaine levels in post-mortem samples can help toxicologists determine if the drug concentration was within a therapeutic or toxic range. The specificity of GC-MS and LC-MS/MS is particularly important in forensic casework to avoid false positives and ensure legally defensible results ifcc.org.
Drug Interactions and Polypharmacy Research with Prilocaine Hydrochloride
Interactions with Other Local Anesthetics
The concurrent use of prilocaine (B1678100) hydrochloride with other local anesthetics can lead to synergistic or additive effects, primarily concerning systemic toxicity. patsnap.com
When local anesthetics are administered in combination, their toxic effects on the central nervous system (CNS) and cardiovascular system are typically additive. This is a significant consideration as the systemic absorption of multiple local anesthetics can collectively reach toxic plasma concentrations more quickly than if a single agent were used. The combined use of prilocaine with other amide-type anesthetics, such as lidocaine (B1675312) or bupivacaine (B1668057), necessitates careful monitoring for signs of systemic toxicity. patsnap.comresearchgate.net Symptoms of CNS toxicity can range from lightheadedness and tremors to convulsions and respiratory depression. rxlist.com Cardiovascular effects may include hypotension, bradycardia, and in severe cases, cardiac arrest. patsnap.comnih.gov
Table 1: Research Findings on Additive Toxicity with Local Anesthetics
| Interacting Agent Class | Potential Outcome | Clinical Implication |
|---|---|---|
| Amide-type local anesthetics (e.g., Lidocaine, Bupivacaine) | Increased risk of systemic toxicity (CNS and cardiovascular) | Careful dose calculation and monitoring are required when using combinations of local anesthetics. patsnap.com |
Interactions with Methemoglobin-Inducing Agents (e.g., Sulfonamides, Antimalarials, Nitric Compounds)
Prilocaine's metabolism produces ortho-toluidine, a compound known to oxidize hemoglobin to methemoglobin. cdc.gov This intrinsic risk is significantly amplified when prilocaine is co-administered with other drugs that also induce methemoglobinemia. cdc.govdrugs.com
Methemoglobinemia is a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen. nih.gov The concurrent use of prilocaine with other oxidizing agents can overwhelm the body's natural reductive capacity (such as the cytochrome b5 reductase system), leading to a rapid and clinically significant increase in methemoglobin levels. cdc.govjournalagent.com Patients with congenital or idiopathic methemoglobinemia, or those with glucose-6-phosphate dehydrogenase deficiency, are particularly susceptible. drugs.commayoclinic.org Symptoms of methemoglobinemia include cyanosis (blue or gray skin color), shortness of breath, fatigue, and in severe cases, stupor, coma, and death. cdc.govrxlist.com
Table 2: Prilocaine Interactions with Methemoglobin-Inducing Agents
| Drug Class | Specific Examples | Research Findings |
|---|---|---|
| Nitrates/Nitrites | Nitroglycerin, Sodium Nitroprusside, Nitric Oxide, Amyl Nitrite | These compounds are potent oxidizing agents that directly increase methemoglobin formation. Their use with prilocaine is associated with a heightened risk of clinically significant methemoglobinemia. longdom.orgdroracle.airesearchgate.net |
| Sulfonamides | Sulfamethoxazole, Sulfasalazine, Dapsone | These antimicrobial agents are known to cause methemoglobinemia. The risk is compounded when administered with prilocaine. cdc.govlongdom.orgdroracle.ai |
| Antimalarials | Primaquine, Chloroquine, Quinine | Co-administration with prilocaine can lead to an increased risk of methemoglobinemia. cdc.govdroracle.aidrugbank.com |
| Other Local Anesthetics | Benzocaine | Benzocaine is a potent inducer of methemoglobinemia. Its combination with prilocaine, such as in topical creams, significantly increases the risk, especially in infants. nih.govnih.govlongdom.org |
| Miscellaneous Agents | Acetaminophen, Phenazopyridine, Metoclopramide, Rasburicase, Phenytoin | These drugs have also been associated with methemoglobinemia, and caution is advised when they are used concurrently with prilocaine. rxlist.comdroracle.aidrugs.com |
Interactions with Antiarrhythmic Drugs (e.g., Amiodarone, Quinidine)
Local anesthetics, including prilocaine, can possess antiarrhythmic properties by blocking sodium channels in myocardial cells, similar to Class I antiarrhythmic drugs. drugbank.com This shared mechanism can lead to significant pharmacodynamic interactions.
When prilocaine is used with Class I antiarrhythmic drugs (e.g., quinidine, procainamide, mexiletine) or other antiarrhythmics with similar effects (e.g., amiodarone), there is a potential for additive cardiac effects. patsnap.commayoclinic.org These effects can include myocardial depression, prolonged cardiac conduction (A-V conduction), and an increased risk of arrhythmias. nih.govdrugs.com Patients with pre-existing cardiovascular dysfunction may be less able to compensate for these functional changes. drugs.com
Table 3: Research on Interactions with Antiarrhythmic Drugs
| Interacting Drug | Mechanism of Interaction | Potential Cardiovascular Effect |
|---|---|---|
| Amiodarone | Additive effects on cardiac conduction and myocardial contractility. Amiodarone is also an inhibitor of cytochrome P450 enzymes, though prilocaine's metabolism is less dependent on this pathway. patsnap.comresearchgate.net | Increased risk of bradycardia, conduction block, and hypotension. patsnap.com |
| Quinidine | Additive sodium channel blockade. mayoclinic.orgresearchgate.net | Enhanced myocardial depression and potential for proarrhythmic effects. patsnap.commayoclinic.org |
| Mexiletine, Tocainide | Similar class (IB) effects as lidocaine, structurally related to prilocaine. | Additive cardiac and CNS depressant effects. mayoclinic.org |
Interactions with Central Nervous System Stimulants and Depressants
The threshold for prilocaine-induced CNS toxicity can be influenced by the patient's baseline neurological state and the concurrent use of drugs that act on the central nervous system. rxlist.comdrugs.com
CNS depressants, such as opioids, benzodiazepines, and barbiturates, can have additive effects with the depressant actions of local anesthetic overdose. nih.govresearchgate.net While the initial signs of prilocaine toxicity are often excitatory (e.g., twitching, tremors, convulsions), these may be brief or absent, with the first manifestation being drowsiness merging into unconsciousness and respiratory arrest. rxlist.comdrugs.com The concomitant use of CNS depressants can mask the early excitatory signs and potentially hasten the onset of severe respiratory depression. researchgate.net
Conversely, CNS stimulants may affect the level of prilocaine required to produce overt systemic effects. rxlist.comdrugs.com Research in animal models has shown that factors influencing CNS activity can alter the threshold for convulsive activity. drugs.com Co-administration of CNS stimulants like amphetamines with sympathomimetic agents (often included with local anesthetics) can also potentiate adrenergic responses, leading to additive increases in blood pressure and heart rate. drugs.com
Table 4: Interactions with CNS-Acting Agents
| Agent Class | Interaction Effect | Clinical Considerations |
|---|---|---|
| CNS Depressants (Opioids, Benzodiazepines) | Additive CNS and respiratory depression. May mask early signs of local anesthetic toxicity. nih.govresearchgate.net | Increased risk of oversedation and respiratory compromise. Close monitoring of respiratory status and consciousness is essential. researchgate.net |
| CNS Stimulants (Amphetamines) | May alter the threshold for prilocaine-induced convulsions. Additive cardiovascular effects if a vasoconstrictor is also used. rxlist.comdrugs.comdrugs.com | Caution is advised due to the potential for increased cardiovascular and neurological adverse effects. drugs.com |
Pharmacokinetic and Pharmacodynamic Interaction Mechanisms
The potential for drug interactions with prilocaine hydrochloride involves both pharmacokinetic and pharmacodynamic mechanisms. These interactions can alter the efficacy and safety profile of the anesthetic, necessitating careful consideration in clinical practice.
Pharmacokinetic Interactions
Pharmacokinetic interactions primarily involve alterations in the metabolism of prilocaine. Prilocaine is metabolized in both the liver and kidneys. drugs.com Consequently, hepatic or renal dysfunction can affect its kinetics. drugs.comdrugs.comdrugs.com
Hepatic Metabolism: As an amide-type local anesthetic, prilocaine is metabolized by the liver. drugs.comdoctorabad.com Co-administration with drugs that inhibit hepatic enzymes, particularly the cytochrome P450 (CYP450) system, can lead to increased plasma concentrations of prilocaine, thereby heightening the risk of systemic toxicity. patsnap.com For instance, cimetidine, a known CYP450 inhibitor, may increase prilocaine levels. patsnap.com Similarly, some beta-blockers may elevate levels of amide-type anesthetics by inhibiting CYP450 metabolism and/or reducing hepatic blood flow, which in turn decreases hepatic metabolism. drugs.comnih.gov
Renal Clearance: The kidneys excrete the metabolites of prilocaine. drugs.comdrugbank.com While the primary clearance is hepatic, severe renal impairment could potentially lead to the accumulation of metabolites.
| Interacting Drug/Class | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| CYP450 Inhibitors (e.g., Cimetidine) | Inhibition of hepatic enzymes responsible for prilocaine metabolism. patsnap.com | Increased plasma concentration of prilocaine, leading to a higher risk of systemic toxicity. patsnap.com |
| Beta-Blockers (e.g., Propranolol, Metoprolol) | Reduced hepatic blood flow and/or inhibition of CYP450 enzymes, decreasing hepatic metabolism. drugs.comnih.gov | Increased plasma levels of amide-type anesthetics, potentially increasing the risk of toxicity. drugs.com |
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when drugs with similar or opposing effects are co-administered, leading to additive, synergistic, or antagonistic effects.
Methemoglobinemia: The most significant pharmacodynamic interaction associated with prilocaine is the risk of methemoglobinemia. patsnap.com This occurs via its metabolite, ortho-toluidine, which is an oxidizing agent that can convert hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing the oxygen-carrying capacity of the blood. drugs.comdrugs.comdroracle.ai The risk is dose-related and significantly amplified when prilocaine is administered concurrently with other oxidizing agents that can also induce methemoglobinemia. drugs.comdrugs.com This additive effect is a major clinical concern. drugs.comdrugs.com
Central Nervous System (CNS) Depression: When combined with other CNS depressants, such as benzodiazepines, prilocaine can lead to an increased risk or severity of CNS depression. drugbank.com
Cardiovascular Effects: The co-administration of prilocaine with other antiarrhythmic drugs may result in additive cardiodepressant effects. patsnap.commayoclinic.org Furthermore, when prilocaine is formulated with a vasoconstrictor like epinephrine (B1671497), interactions with other medications can occur. Concurrent use with ergot-type oxytocic drugs may lead to severe, persistent hypertension. drugs.com Similarly, combining epinephrine-containing solutions with non-selective beta-blockers can result in significant hypertension and a reflex bradycardia. nih.gov
| Interacting Drug/Class | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| Other Local Anesthetics (e.g., Benzocaine, Lidocaine) | Additive oxidizing effects, increasing methemoglobin formation. drugs.comdroracle.ai | Increased risk of clinically significant methemoglobinemia. drugs.comdrugs.com |
| Sulfonamides | Additive oxidizing effects. patsnap.comdrugs.comdroracle.ai | Increased risk of methemoglobinemia. drugs.com |
| Nitrates and Nitrites (e.g., Nitroglycerin, Sodium Nitroprusside) | Additive oxidizing effects. drugs.comdroracle.aidrugs.com | Increased risk of methemoglobinemia. drugs.com |
| Antimalarials (e.g., Chloroquine, Primaquine) | Additive oxidizing effects. drugs.comdroracle.aidrugs.com | Increased risk of methemoglobinemia. drugs.com |
| Other Methemoglobin-Inducing Agents (e.g., Dapsone, Phenytoin, Phenobarbital, Metoclopramide) | Additive oxidizing effects. drugs.comdrugs.com | Increased risk of methemoglobinemia. drugs.com |
| CNS Depressants (e.g., Benzodiazepines) | Additive CNS depressant effects. drugbank.com | Enhanced sedation, dizziness, and confusion. drugbank.com |
| Antiarrhythmic Drugs | Additive effects on cardiac conduction. patsnap.commayoclinic.org | Increased risk of adverse cardiovascular effects. patsnap.com |
| Ergot-Type Oxytocic Drugs (with epinephrine-containing prilocaine) | Synergistic vasoconstrictive effects. drugs.com | Severe, persistent hypertension or cerebrovascular accidents. drugs.com |
| Non-selective Beta-Blockers (with epinephrine-containing prilocaine) | Blockade of beta-2 adrenergic receptors, leading to unopposed alpha-adrenergic stimulation by epinephrine. nih.gov | Significant hypertension with reflex bradycardia. nih.gov |
Clinical Significance of Drug Interactions in Specific Patient Populations
The clinical impact of this compound's drug interactions is not uniform across all patients. Certain populations are at a heightened risk for adverse events due to physiological and pathological factors.
Pediatric Population: Neonates and infants are particularly susceptible to prilocaine-induced methemoglobinemia. drugs.com This increased vulnerability is due to the lower activity of the NADH cytochrome-b5 reductase enzyme system, which is responsible for reducing methemoglobin back to functional hemoglobin. drugs.comjurolsurgery.org Significant methemoglobinemia has been reported in infants and children following the application of lidocaine-prilocaine cream, especially with large doses or application areas. drugs.com Therefore, the concurrent use of prilocaine and other methemoglobin-inducing agents should be avoided in infants younger than 12 months.
Elderly Patients: The elderly may be at greater risk for systemic toxicity from local anesthetics. drugs.commedicine.com Age-related declines in hepatic and renal function can impair drug clearance, leading to higher plasma concentrations. mayoclinic.org Furthermore, elderly patients are more likely to have underlying cardiovascular disease and be on multiple medications (polypharmacy), increasing the likelihood of significant drug interactions. medicine.commayoclinic.org They are also considered at increased risk for developing methemoglobinemia. mayoclinic.org
Pregnant Patients: Prilocaine is classified as FDA pregnancy category B. rxwiki.comdrugs.com It is known to cross the placenta. doctorabad.com While animal studies have not shown evidence of fetal harm, there are no controlled studies in human pregnancies. drugs.com Neonatal methemoglobinemia has been reported following paracervical or pudendal blocks in obstetric patients, particularly with high doses. drugs.comnih.gov
Patients with Pre-existing Conditions:
Hepatic or Renal Disease: Patients with severe hepatic disease are at a greater risk of developing toxic plasma concentrations due to their inability to metabolize amide-type anesthetics normally. drugs.com Similarly, renal dysfunction may affect the clearance of metabolites. drugs.comdrugs.com
Cardiovascular Disease: Caution is advised for patients with severe heart block, shock, or other cardiovascular diseases, as systemic absorption of prilocaine can depress the cardiovascular system. drugs.comdoctorabad.comdoctorabad.com
Genetic Predisposition: Individuals with congenital or idiopathic methemoglobinemia are contraindicated for prilocaine use. doctorabad.comrxlist.com Patients with genetic conditions such as Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency or NADH cytochrome-b5 reductase deficiency have a reduced ability to counteract oxidative stress, placing them at a significantly higher risk for developing drug-induced methemoglobinemia. drugs.comdrugs.commayoclinic.org
| Patient Population | Primary Concern(s) | Clinical Considerations |
|---|---|---|
| Infants (<12 months) | High susceptibility to methemoglobinemia. drugs.comdrugs.com | Immature NADH cytochrome-b5 reductase enzyme system. drugs.comjurolsurgery.org Avoid co-administration with other methemoglobin-inducing agents. |
| Elderly | Increased risk of systemic toxicity and methemoglobinemia. drugs.commayoclinic.org | Potential for reduced hepatic/renal function and polypharmacy. medicine.commayoclinic.org Reduced dosages may be required. medicine.com |
| Pregnant Women | Risk of neonatal methemoglobinemia. drugs.com | Prilocaine crosses the placenta. doctorabad.com High doses have been associated with methemoglobinemia in the newborn. nih.gov |
| Patients with Hepatic/Renal Disease | Increased risk of systemic toxicity. drugs.com | Impaired drug metabolism and clearance. drugs.comdrugs.com Use with caution. drugs.com |
| Patients with Cardiovascular Disease | Potential for cardiodepressant effects. doctorabad.com | Systemic absorption can depress cardiovascular function. drugs.com Use with caution in patients with severe shock or heart block. doctorabad.com |
| Patients with Genetic Predispositions (e.g., G6PD deficiency, congenital methemoglobinemia) | Extremely high risk of severe methemoglobinemia. drugs.comdrugs.com | Contraindicated in patients with congenital or idiopathic methemoglobinemia. doctorabad.comrxlist.com Reduced ability to reverse methemoglobin formation. drugs.com |
Preclinical and Clinical Research Models for Prilocaine Hydrochloride Evaluation
In Vitro Studies on Neuronal and Cardiac Cells
In vitro models provide a controlled environment to investigate the direct effects of prilocaine (B1678100) hydrochloride on specific cell types, particularly those involved in its therapeutic action and potential toxicity, such as neuronal and cardiac cells.
Ion Channel Electrophysiology
The primary mechanism of action for prilocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal membranes. moehs.compatsnap.com Electrophysiology studies are fundamental in characterizing this interaction. By binding to the intracellular surface of these channels, prilocaine inhibits the influx of sodium ions that is necessary for the initiation and conduction of nerve impulses. moehs.compatsnap.comdrugs.com This action prevents the propagation of the action potential, resulting in a reversible block of nerve function and the sensation of pain. moehs.compatsnap.com Once the drug diffuses away from the cell, sodium channel function is restored, and nerve conduction returns. moehs.com While the primary target is sodium channels, interactions with other ion channels, such as potassium channels, generally require higher concentrations of the local anesthetic and are not typically associated with large changes in the resting membrane potential. fda.gov
Cellular Toxicity Assays
Cellular toxicity assays are employed to determine the potential for prilocaine to induce cell damage or death. Studies have shown that prilocaine can induce apoptosis, or programmed cell death, in various cell types. For instance, in human osteoblastic Saos-2 cells, prilocaine was found to induce cell death in a dose- and time-dependent manner at concentrations up to 10 mM. nih.gov This was characterized by morphological and biochemical hallmarks of apoptosis, including marked nuclear condensation, chromatin fragmentation, and DNA ladder formation. nih.gov The maximal effect for DNA ladder formation was observed at a concentration of 5 mM over a period of 12 to 48 hours. nih.gov Similar apoptotic effects were also observed in human osteoblastic MG63 cells and mouse osteoblastic MC3T3-E1 cells. nih.gov
| Cell Line | Prilocaine Concentration | Observation Time | Key Findings |
| Saos-2 (human osteoblastic) | Up to 10 mM | 48 hours | Dose- and time-dependent cell death. nih.gov |
| Saos-2 (human osteoblastic) | 5 mM | 48 hours | Marked nuclear condensation and chromatin fragmentation. nih.gov |
| Saos-2 (human osteoblastic) | 5 mM | 12 to 48 hours | Maximal induction of DNA ladder formation. nih.gov |
| MG63 (human osteoblastic) | Not specified | Not specified | Induction of DNA ladder formation. nih.gov |
| MC3T3-E1 (mouse osteoblastic) | Not specified | Not specified | Induction of DNA ladder formation. nih.gov |
Animal Models in Pharmacology and Toxicology
Animal models are indispensable for evaluating the systemic effects, toxicity, and efficacy of prilocaine hydrochloride in a living organism before human trials.
Rodent Models for Systemic Toxicity and Neurotoxicity
Rodent models, primarily rats and mice, are extensively used to assess the systemic and neurotoxic potential of prilocaine. Acute toxicity studies determine the lethal dose (LD50) of a substance. For this compound, the LD50 has been established through various routes of administration. In one study, the oral LD50 in rats was determined to be between 300 and 2000 mg/kg. moehs.com In mice, the subcutaneous LD50 was 519 mg/kg, the intraperitoneal LD50 was 231 mg/kg, and the intravenous LD50 was 59.9 mg/kg. moehs.com
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 300 - 2000 mg/kg moehs.com |
| Mouse | Subcutaneous | 519 mg/kg moehs.com |
| Mouse | Intraperitoneal | 231 mg/kg moehs.com |
| Mouse | Intravenous | 59.9 mg/kg moehs.com |
Studies in mice have also noted clear central nervous system (CNS) toxicity at high doses. For example, clonic convulsions were observed in male mice approximately 1.5 hours after receiving a subcutaneous dose of 400 mg/kg. fda.gov At the same dose, both male and female mice exhibited prolonged sedation, indicating CNS effects. fda.gov Mortality was observed at higher doses, with one male dying after a 500 mg/kg dose and two females after a 600 mg/kg dose, both administered subcutaneously. fda.gov Long-term daily administration of prilocaine in mice over 20 or 30 days resulted in significant histopathological changes primarily in the liver and kidneys, with observations of lobular inflammatory infiltration and necrosis in the liver. silae.it
Reproduction and Fetal Development Studies in Animal Models
The effects of prilocaine on reproduction and fetal development have been investigated in animal models. While specific studies on fertility have not been extensively conducted, one animal study reported no impact on the ability to get pregnant. nih.gov Studies in rats and rabbits have been performed to assess teratogenicity. In one such study, there was no evidence of prilocaine-induced teratogenicity under the tested conditions. fda.gov However, some effects on postnatal development have been observed. In a study involving the treatment of rats with 10 or 30 mg/kg of prilocaine subcutaneously, a significant decrease in the average number of pups per litter surviving until weaning was noted. fda.gov It's important to note that local anesthetics like prilocaine can cross the placental barrier via passive diffusion. silae.it
Comparative Studies with Other Local Anesthetics in Animal Models (e.g., Sciatic Nerve Block in Rats)
Comparative studies in animal models help to position the efficacy and safety of prilocaine relative to other local anesthetics. In a rat model comparing the intrathecal neurotoxicity of lidocaine (B1675312), mepivacaine (B158355), and prilocaine, it was found that prilocaine was less neurotoxic than highly concentrated lidocaine. nih.gov Morphologic abnormalities, specifically axonal degeneration, were observed at the posterior white matter and the proximal portion of the posterior root in rats that received ≥7.5% lidocaine, 20% mepivacaine, and 20% prilocaine. nih.govresearchgate.net However, the incidence of these lesions was significantly higher in the rats treated with lidocaine compared to those treated with mepivacaine and prilocaine. nih.govresearchgate.net
| Anesthetic | Concentration | Observation |
| Lidocaine | ≥7.5% | Axonal degeneration observed. nih.govresearchgate.net |
| Lidocaine | 20% | Significant decrease in sensory threshold and/or irreversible hind-limb limitation. nih.gov |
| Mepivacaine | 20% | Axonal degeneration observed. nih.gov |
| Prilocaine | 20% | Axonal degeneration observed; incidence of lesions significantly lower than with lidocaine. nih.gov |
In another study on rats, the acute myotoxic effects of infused prilocaine and lidocaine on the gluteus maximus muscle were examined. The results showed that no histological hazards, such as myotoxicity, were observed in the skeletal muscle tissue after a 6-hour infusion of either prilocaine or lidocaine. researchgate.net
Human Clinical Trial Methodologies
The evaluation of this compound in humans is conducted through a variety of rigorous clinical trial methodologies designed to assess its efficacy, safety, and optimal use in diverse clinical scenarios. These methodologies range from highly controlled comparative trials to observational studies that gather data from real-world clinical practice.
Randomized controlled trials (RCTs) are the cornerstone for comparing the clinical performance of this compound against other local anesthetics. These studies are typically designed as double-blind, parallel-group, or crossover trials to minimize bias. In these trials, patients are randomly assigned to receive either this compound or a comparator anesthetic, such as lidocaine, bupivacaine (B1668057), articaine (B41015), or mepivacaine.
Methodologies in these RCTs involve standardized administration techniques for specific procedures like dental infiltration, nerve blocks, intravenous regional anesthesia (Bier block), and spinal anesthesia. Key outcome measures are precisely defined and systematically recorded, including:
Onset of Anesthesia: The time taken to achieve a satisfactory level of sensory and/or motor block.
Duration of Anesthesia: The total time from onset to the return of normal sensation or motor function.
Success Rate: The percentage of patients in whom the intended level of anesthesia is successfully achieved.
Pain Perception: Assessed using validated scales like the Visual Analog Scale (VAS) during injection and the surgical procedure. bmj.com
Hemodynamic Stability: Monitoring of blood pressure and heart rate, particularly in spinal anesthesia. nih.gov
Time to Recovery: Key metrics for ambulatory surgery, such as time to unassisted walking and spontaneous voiding. nih.gov
For instance, a double-blind, randomized study comparing prilocaine HCl to articaine HCl for dental infiltration involved measuring sensation to electrical stimulation to determine pulpal anesthesia success rates. nih.gov Another double-blind trial compared prilocaine with bupivacaine for intravenous regional anesthesia (Bier block) in 200 patients, assessing efficacy and the incidence of side effects. northwestern.edu In the context of spinal anesthesia for day-case surgeries, prospective, randomized, double-blind clinical studies have compared hyperbaric prilocaine with hyperbaric bupivacaine, focusing on onset, duration, and recovery times. nih.gov
The findings from these comparative RCTs are varied and context-dependent. Some studies have found no statistically significant differences in efficacy between prilocaine and comparators like articaine for certain dental procedures. nih.gov In contrast, for spinal anesthesia, hyperbaric prilocaine consistently demonstrates a more rapid onset and a shorter duration of action compared to bupivacaine, making it suitable for ambulatory surgeries. nih.govama-assn.org Research has also indicated that prilocaine may be associated with less pain on injection compared to lidocaine and mepivacaine. nih.gov
Table 1: Summary of Findings from Randomized Controlled Trials Comparing this compound
| Comparator Anesthetic | Clinical Application | Key Methodological Feature | Summary of Comparative Findings | Source |
|---|---|---|---|---|
| Lidocaine | Laceration Repair | Double-blind RCT; Pain assessment via 0-100 numerical rating scale. | 1% lidocaine was associated with lower pain ratings on suturing than 2% prilocaine. No significant difference in need for additional anesthetic. | bmj.com |
| Bupivacaine | Spinal Anesthesia (Urologic Endoscopy) | Comparative trial with fentanyl adjuvant. | Prilocaine showed a faster onset of sensory and motor block and a shorter duration compared to bupivacaine, with a quicker recovery. | ama-assn.org |
| Bupivacaine | Intravenous Regional Anesthesia (Bier Block) | Prospective, double-blind trial in 200 patients. | Bupivacaine was associated with more successful fracture reductions; little difference in analgesic effect. Bupivacaine had more minor side effects. | northwestern.edu |
| Articaine | Dental Anesthesia (Maxillary/Mandibular Infiltration) | Double-blind, randomized, contralateral administration study. | No statistically significant differences were found between articaine and prilocaine for pulpal or soft tissue anesthesia success rates. | nih.gov |
| Mepivacaine | Dental Anesthesia | Double-blind RCT; Pain assessment via Visual Analog Scale. | Prilocaine was associated with significantly less pain perception during injection compared to mepivacaine. | nih.gov |
Dose-finding studies are crucial for establishing the optimal dose of this compound that balances effective anesthesia with minimal side effects. These studies are designed to identify the minimum effective dose for a specific procedure, which is a key principle in the safe administration of local anesthetics. ama-assn.org Methodologies often include prospective, randomized, and blinded trials where different patient groups receive varying doses of the drug.
For instance, in the context of spinal anesthesia for perianal outpatient surgery, a prospective, randomized, single-blinded trial was conducted to determine the optimal dosage of hyperbaric prilocaine. northwestern.edu Patients were randomized to receive 10 mg, 20 mg, or 30 mg. The study measured the expansion of the sensory and motor block, recovery times (time to walk, void, and discharge), and the need for supplemental analgesics. northwestern.edu The results showed a dose-dependent increase in the extent of the sensory and motor block. northwestern.edu The 10 mg dose was recommended for perianal outpatient surgery as it provided sufficient analgesia with minimal motor block and the shortest recovery times. nih.govnorthwestern.edu
Similarly, dose-ranging studies for spinal anesthesia in other procedures, such as inguinal hernia repair, have evaluated doses from 40 mg to 80 mg. asahq.org These studies found that while higher doses were associated with faster and more intense sensory and motor blocks, they also led to greater hemodynamic instability. asahq.org Lower and medium doses (40 mg and 60 mg) were associated with more stable hemodynamics. asahq.org A clinical review of intrathecal 2% hyperbaric prilocaine suggests a dose range of 40 to 60 mg for procedures on the lower extremities and abdomen, while 10 to 30 mg is appropriate for perineal surgery. jvsmedicscorner.com
For topical applications, such as the eutectic mixture of lidocaine and prilocaine, dosing is carefully defined, especially for pediatric patients, based on age, body weight, and the maximum application area and time to ensure efficacy while preventing systemic toxicity. nysora.com
Table 2: Recommended Doses of this compound from Dose-Finding Studies and Clinical Reviews
| Application | Procedure | Recommended Dose Range | Key Finding | Source |
|---|---|---|---|---|
| Spinal Anesthesia | Perianal Outpatient Surgery | 10 mg - 30 mg | 10 mg provides sufficient analgesia with the shortest recovery time and minimal motor block. | nih.govnorthwestern.edu |
| Spinal Anesthesia | Lower Extremities / Lower Abdomen (up to 90 min) | 40 mg - 60 mg | Provides adequate block duration with readiness for discharge in approximately 4 hours. | jvsmedicscorner.com |
| Spinal Anesthesia | Inguinal Hernia Repair | 40 mg - 80 mg | 40 mg and 60 mg doses offer better hemodynamic stability compared to the 80 mg dose. | asahq.org |
| Dental Anesthesia | Infiltration / Nerve Block | 40 mg - 80 mg (initial dose) | This range is generally adequate for most routine procedures. Doses should be reduced for children. | ama-assn.org |
Clinical research on this compound extends to specific patient populations where physiological differences may impact the drug's pharmacokinetics and pharmacodynamics. These studies are essential for developing safe and effective administration protocols for vulnerable groups. Methodologies are adapted to the specific population, often involving dose adjustments, intensive monitoring, and comparison with alternative anesthetic techniques.
Geriatric Patients: The elderly may have altered drug metabolism and a higher susceptibility to the hemodynamic effects of anesthesia. Clinical trials in geriatric patients often focus on safety, particularly cardiovascular stability. For example, a randomized controlled study is designed to compare low-dose spinal anesthesia with prilocaine versus bupivacaine in patients aged 60 and over undergoing orthopedic surgery, with a primary outcome of hemodynamic stability. fda.gov Prescribing guidelines consistently recommend reduced doses of prilocaine for elderly patients, commensurate with their age and physical status. nih.gov
Pediatric Patients: Research in children requires careful consideration of dosage to prevent toxicity and specific adverse effects. A primary concern with prilocaine in this population, particularly in infants under two years of age, is the risk of methemoglobinemia, a condition where hemoglobin is oxidized, reducing its oxygen-carrying capacity. ama-assn.org Studies have been conducted to measure and compare methemoglobin levels after administration of prilocaine versus other anesthetics like lidocaine in children undergoing dental procedures under general anesthesia. nih.gov While one study found that prilocaine at 5 mg/kg resulted in significantly higher methemoglobin levels than lidocaine, no subjects developed symptomatic methemoglobinemia, suggesting the anesthetic is appropriate at the studied dosages. nih.gov Dosing guidelines for pediatric dental anesthesia are well-established, recommending that doses greater than 40 mg are rarely necessary for children under 10 for single-tooth procedures. ama-assn.org
Patients with Hepatic/Renal Impairment: Since prilocaine is an amide-type local anesthetic metabolized by the liver and, to some extent, the kidneys, its use in patients with severe hepatic or renal disease requires caution. cas.ca Impaired function can alter prilocaine kinetics, leading to an accumulation of the drug or its metabolites and a greater risk of developing toxic plasma concentrations. cas.canih.gov Clinical studies in these populations are limited, but pharmacokinetic principles guide the recommendation for cautious use and dose reduction. bmj.comama-assn.org
Patients with Cardiac Disease: Caution is advised when using prilocaine in patients with impaired cardiovascular function, as they may be less able to compensate for the drug's effects on atrioventricular conduction. cas.ca A retrospective study evaluated pulse pressure changes in male diabetic patients with coronary heart disease following administration of prilocaine with felypressin, finding a significant increase in pulse pressure in this group. youtube.com Ongoing clinical trials are designed to compare the safety and efficacy of spinal anesthesia using prilocaine versus bupivacaine specifically in patients with peripheral vascular disease and cardiac dysfunction. sciepub.com
Patients with Epilepsy: Local anesthetics can cause central nervous system (CNS) toxicity, with seizures being a primary manifestation. Patients with a pre-existing history of epilepsy are predisposed to this adverse effect. lmu.edu While specific clinical trials of prilocaine in epileptic patients are not prominent, the known risk of CNS toxicity necessitates cautious use in this population. The lowest dose of prilocaine associated with a seizure in the context of intravenous regional anesthesia has been reported as 4 mg/kg. lmu.edu
Observational studies, including retrospective cohort studies and post-market surveillance, provide critical real-world data on the clinical outcomes and adverse events associated with this compound outside the controlled environment of an RCT. These studies are valuable for identifying rare adverse events and understanding the effectiveness and safety of the drug in a broad, heterogeneous patient population.
The methodology for these studies often involves analyzing large institutional databases or adverse event reporting systems. For example, a major retrospective study was conducted to define the safety profile of spinal prilocaine by analyzing data from 3,291 day-surgery procedures prospectively collected in an institutional database over an eight-year period. bmj.comnih.gov The study analyzed variables such as patient demographics, surgery type, and the incidence of anesthesia-related complications and unplanned admissions. nih.gov
This large-scale observational data confirmed the anesthetic efficacy and safety of a standard 40 mg dose of hyperbaric prilocaine for various ambulatory surgeries, including saphenectomy and knee arthroscopy. bmj.com The study provided valuable incidence rates for several adverse events in a real-world setting. The most common anesthesia-related complication was urinary retention, followed by lipotimia (fainting/lightheadedness) and postoperative nausea. bmj.com More serious events like arrhythmic events and persistent hypotension were uncommon. bmj.com Notably, only one case compatible with transient neurological symptoms (TNS) was reported, supporting the view that prilocaine has a lower risk of TNS compared to other agents like lidocaine. bmj.com
Post-market surveillance also contributes to the safety profile of prilocaine by collecting voluntary reports of adverse drug reactions. fda.gov This surveillance is crucial for identifying less common but serious side effects, such as methemoglobinemia and severe allergic reactions (anaphylaxis). nih.govama-assn.org
Table 3: Incidence of Adverse Events with Spinal Prilocaine (40 mg) in a Large Retrospective Study (n=3,291)
| Adverse Event | Number of Patients | Incidence Rate (%) |
|---|---|---|
| Urinary Retention | 36 | 1.09% |
| Lipotimia (Fainting/Lightheadedness) | 25 | 0.75% |
| Postoperative Nausea | 11 | 0.33% |
| Arrhythmic Events | 6 | 0.18% |
| Persistent Motor/Sensory Block (>5 hours) | 7 | 0.21% |
| Persistent Hypotension | 1 | 0.03% |
| Transient Neurological Symptoms (TNS) | 1 | 0.03% |
Data sourced from Ambrosoli et al. (2023). bmj.com
Clinical research on this compound is often focused on its utility in specific anesthetic applications, employing tailored methodologies to evaluate its performance characteristics for each technique.
Spinal Anesthesia Research on prilocaine for spinal anesthesia is extensive, particularly for ambulatory or day-case surgery. The primary methodological approach is the prospective, randomized, double-blind clinical trial. northwestern.eduasahq.org These studies frequently compare hyperbaric prilocaine 2% with hyperbaric bupivacaine 0.5%. northwestern.eduasahq.org Key endpoints are chosen to reflect suitability for outpatient procedures: onset of sensory and motor block, duration of block, time to unassisted ambulation, time to spontaneous voiding, and time to hospital discharge. asahq.orgox.ac.uk Studies consistently find that hyperbaric prilocaine provides a significantly faster onset and shorter duration of action, leading to earlier recovery and discharge compared to bupivacaine. asahq.orgox.ac.uk The lower incidence of transient neurological symptoms (TNS) with prilocaine compared to lidocaine is another major focus of research, positioning it as a safer alternative for short-duration spinal anesthesia. ama-assn.org
Regional Nerve Blocks this compound is evaluated in a variety of regional nerve block techniques, each with specific research considerations.
Intravenous Regional Anesthesia (IVRA) / Bier Block: This technique involves injecting the anesthetic into an exsanguinated limb isolated by a tourniquet. Clinical trials are typically prospective, double-blind, and randomized, comparing prilocaine with agents like lidocaine or bupivacaine. bmj.comnih.gov Researchers measure the onset and recovery of sensory and motor blockade, tourniquet tolerance, and postoperative analgesic requirements. bmj.com Prilocaine is a commonly studied and utilized agent for IVRA, particularly in Europe. nih.gov
Dental Nerve Blocks: Prilocaine is indicated for local anesthesia in dentistry via infiltration and nerve block techniques. lmu.edu Research in this area often uses a double-blind, randomized, contralateral, or crossover design to compare the efficacy of prilocaine with other dental anesthetics like articaine and lidocaine. walshmedicalmedia.com The primary endpoint is the success rate of achieving pulpal anesthesia, which is objectively measured using methods like electrical pulp testing. walshmedicalmedia.com
Brachial Plexus Blocks: Modern research into brachial plexus blocks often incorporates ultrasound guidance to improve accuracy and safety. Methodologies include dose-finding studies to determine the minimum effective volume and concentration. For instance, a study evaluating prilocaine for supraclavicular blocks used a continual reassessment method to estimate the ED95 (the dose effective in 95% of patients). federalregister.gov The primary endpoint in such studies is the successful blockade of the terminal nerves of the plexus (e.g., median, ulnar, radial). federalregister.gov
Table 4: Summary of Clinical Research Findings for Specific Applications of this compound
| Specific Application | Common Research Methodology | Key Outcome Measures | Summary of Findings | Source |
|---|---|---|---|---|
| Spinal Anesthesia | Prospective, randomized, double-blind trials comparing hyperbaric formulations. | Onset/duration of block, time to ambulation and discharge, hemodynamic stability. | Faster onset, shorter duration, and earlier recovery compared to bupivacaine; ideal for ambulatory surgery. Low incidence of TNS. | northwestern.eduama-assn.orgasahq.org |
| Intravenous Regional Anesthesia (Bier Block) | Prospective, double-blind, randomized trials. | Onset/recovery of sensory and motor block, tourniquet pain, analgesic needs. | Effective for short upper limb surgeries; exhibits quicker sensory block recovery compared to lidocaine in some studies. | bmj.comnih.gov |
| Dental Nerve Blocks | Double-blind, randomized, contralateral design with objective success measurement (e.g., pulp testing). | Success rate of pulpal anesthesia, onset and duration of action. | Efficacy is often comparable to other standard dental anesthetics like articaine, with no statistically significant differences in success rates for certain procedures. | walshmedicalmedia.com |
| Brachial Plexus Blocks | Dose-finding studies using ultrasound guidance and advanced statistical models (e.g., CRM). | Successful sensory and motor blockade of target nerves; determination of ED95. | Effective for brachial plexus blockade, though higher volumes may be needed for supraclavicular approaches to achieve a 95% success rate. | federalregister.gov |
Ethical Considerations in this compound Research
Research involving this compound, like all clinical research with human participants, is governed by stringent ethical principles to ensure the protection, rights, and well-being of subjects. These principles are enforced by Institutional Review Boards (IRBs) or Research Ethics Boards (REBs), which must approve and monitor all study protocols. nih.govnih.gov
A cornerstone of ethical research is the process of informed consent . nih.gov For any clinical trial involving prilocaine, potential participants must be thoroughly informed in understandable terms about the study's purpose, procedures, potential risks and benefits, and available alternatives. cas.ca They must understand that their participation is voluntary and that they can withdraw at any time without penalty to their standard medical care. cas.ca In the context of anesthesia research, this includes a clear disclosure of the risks associated with the anesthetic agent itself (e.g., potential for nerve injury, systemic toxicity, or specific side effects like methemoglobinemia) and the anesthetic procedure (e.g., risks of injection or nerve block). jvsmedicscorner.com The timing and setting of consent are also debated, with studies showing that patients are generally comfortable with same-day consent for low-risk anesthesia trials, provided the process is conducted carefully. nih.govnorthwestern.edu
The principle of beneficence and non-maleficence requires a favorable risk-benefit ratio. cas.ca Researchers and IRBs must rigorously evaluate whether the potential risks to participants are minimized and justified by the anticipated benefits to the individual or the scientific knowledge to be gained. nih.gov This is particularly relevant in placebo-controlled trials. A trial comparing prilocaine to a placebo (e.g., a saline injection) must be carefully justified, ensuring that withholding an active anesthetic does not expose participants to undue pain or harm. nih.gov Such a design is typically only considered ethical if there is genuine clinical equipoise—a state of uncertainty about the comparative merits of the interventions. nih.gov
Justice dictates the fair and equitable selection of research subjects. nih.gov Specific groups or individuals, such as women or children, should not be excluded from participating in research without a valid scientific reason, as this would deny them the potential benefits of new findings. cas.ca Conversely, vulnerable populations (e.g., children, elderly, cognitively impaired individuals) should not be disproportionately enrolled in risky research. nih.gov When research involves these populations, additional safeguards are required. For instance, in pediatric research, assent should be obtained from children who are capable, in addition to permission from their legal guardians. cas.ca
Finally, respect for participants extends to maintaining their privacy and the confidentiality of their medical information throughout the research process. cas.canih.gov All data must be handled in a way that protects the identity and personal information of the subjects, in accordance with relevant laws and regulations. cas.ca
Novel Formulations and Drug Delivery Systems Research for Prilocaine Hydrochloride
Liposomal Formulations
Liposomes, which are vesicles composed of one or more phospholipid bilayers, are being investigated as effective carriers for prilocaine (B1678100) hydrochloride. Their ability to encapsulate both hydrophilic and lipophilic drugs makes them a versatile platform for improving the pharmacokinetic profile of local anesthetics.
Extended Release and Duration of Action
A primary goal of liposomal encapsulation of prilocaine is to achieve a controlled, extended release of the anesthetic, thereby prolonging its analgesic effect. Research has demonstrated that liposomal formulations of prilocaine can significantly increase the duration of the anesthetic effect compared to conventional aqueous solutions. nih.govnih.gov
One comparative study found that a 2% liposomal formulation of prilocaine resulted in a 35.3% increase in the total anesthetic effect and a 30% increase in the time for recovery when compared to a plain solution. nih.gov Another research effort explored various liposomal loading techniques. It was found that all liposomal dispersions of the drug enhanced the duration of analgesia. nih.gov A particularly effective method was a "double-loading" technique, where the prilocaine base was loaded into the lipophilic membrane bilayer and a prilocaine-cyclodextrin complex was encapsulated in the aqueous core. nih.govresearchgate.net This specific formulation demonstrated the most significant extension of anesthetic effect and the shortest onset time. nih.gov
These findings suggest that liposomes can act as a reservoir for prilocaine, releasing it slowly over time and potentially reducing the need for repeated administrations or the inclusion of vasoconstrictors.
Targeted Delivery Approaches
Targeted drug delivery has become a significant focus in pharmaceutical sciences, aiming to increase the concentration of a drug at its intended site of action while minimizing systemic exposure. mdpi.comwestminster.ac.uk Liposomes are a leading nanoparticle platform for this purpose due to their biocompatibility, versatility, and low immunogenicity. mdpi.comnih.gov
Targeting strategies for liposomes are broadly categorized as passive or active. mdpi.com
Passive Targeting: This approach often utilizes the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tissues with "leaky" vasculature, such as tumors or sites of inflammation. dovepress.com Modifying the liposome (B1194612) surface with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can help prolong circulation time in the bloodstream, allowing more opportunity for the liposomes to accumulate at the target site. mdpi.comnih.gov
Active Targeting: This strategy involves conjugating specific ligands—such as antibodies, peptides, or small molecules—to the liposome surface. nih.gov These ligands are chosen to bind to receptors that are overexpressed on cells at the target site, thereby enhancing the localization and accumulation of the drug. nih.gov
While much of the research on targeted liposomal delivery has focused on anticancer drugs, the principles are applicable to local anesthetics like prilocaine hydrochloride. nih.gov For instance, targeted liposomes could potentially be designed to accumulate at specific nerve bundles or inflamed tissues, offering a more precise and potent local anesthetic effect.
Topical Formulations (Creams, Gels, Ointments)
Topical formulations of this compound are designed to deliver the anesthetic across the stratum corneum, the outermost layer of the skin, to reach nerve endings in the epidermis and dermis. Research in this area focuses on overcoming the skin's natural barrier function to improve the rate and extent of drug permeation.
Transdermal Permeation Enhancement
The stratum corneum presents a significant barrier to the penetration of most drugs. doaj.org Consequently, various strategies are being investigated to enhance the transdermal delivery of prilocaine. These methods can involve modifying the drug vehicle or the stratum corneum itself. nih.gov
Chemical permeation enhancers are compounds that reversibly disrupt the lipid bilayer of the stratum corneum, interact with its proteins, or improve the partitioning of the drug into the skin. nih.govlatticescipub.com Examples of chemical enhancers that have been studied include alcohols and surfactants. nih.gov
Another successful approach involves the use of advanced formulation technologies such as microemulsions and nanovesicles.
Microemulsions: These are stable, transparent systems of oil, water, and surfactant. A study on a microemulsion-based hydrogel containing a combination of lidocaine (B1675312) and prilocaine demonstrated a significant enhancement in transdermal flux compared to a conventional cream. sciencepolicy.ca
Nanovesicles: Systems like liposomes and niosomes can fuse with the lipids in the stratum corneum, disrupting its structure and facilitating drug penetration. nih.gov
The physical properties of the formulation, such as the use of thermosetting gels that are liquid at room temperature but form a gel at body temperature, have also been developed to improve application and absorption for intraoral use. nih.gov
Combination with Other Agents for Synergistic Effects
This compound is frequently combined with other local anesthetics, most notably lidocaine, to achieve a synergistic effect. The most well-known example is the eutectic mixture of 2.5% lidocaine and 2.5% prilocaine. nih.gov A eutectic mixture is a combination of substances that has a lower melting point than any of the individual components. nih.gov This property allows the anesthetic bases to exist as a liquid oil at room temperature, which increases the concentration and thermodynamic activity of the drugs, thereby enhancing their penetration through the skin. nih.gov
This combination has been shown to be effective for providing topical anesthesia. nih.gov Research has also explored combining this eutectic mixture with other agents. For instance, one study investigated the combination of a lidocaine/prilocaine cream with tetracaine (B1683103) to prevent coughing during extubation after general anesthesia, suggesting a potential for enhanced efficacy in specific clinical applications.
Combination Formulations with Vasoconstrictors (e.g., Epinephrine)
Local anesthetics like prilocaine often have vasodilatory properties, which can increase their rate of absorption into the systemic circulation. This rapid absorption can shorten the duration of the anesthetic effect at the target site. To counteract this, vasoconstrictors such as epinephrine (B1671497) are often added to this compound formulations, particularly for dental and surgical procedures. sciencepolicy.cafda.gov
The addition of epinephrine provides several benefits:
Prolonged Duration of Action: By constricting local blood vessels, epinephrine reduces blood flow at the site of administration. sciencepolicy.ca This slows the rate at which prilocaine is absorbed away from the nerve, thereby prolonging its presence and extending the duration of the anesthetic block. doctorabad.com
Reduced Systemic Absorption: Slower absorption leads to lower peak plasma concentrations of the anesthetic.
Decreased Local Bleeding: The vasoconstrictive action helps to control bleeding during surgical procedures. sciencepolicy.ca
Studies have confirmed the efficacy of combining prilocaine with epinephrine. One study observed that the infiltration of a local anesthetic with a vasoconstrictor attenuated the expression of substance P (a neurotransmitter involved in pain) in human dental pulp compared to a solution without a vasoconstrictor. nih.gov Another study in rats suggested that the combination of prilocaine and epinephrine could protect the heart from the depressive effects of the anesthetic alone. nih.gov
The concentration of epinephrine in these formulations is carefully controlled to balance the desired local effects with potential systemic cardiovascular effects. doctorabad.com
Interactive Data Table: Research Findings on this compound Formulations
| Formulation Type | Key Innovation | Primary Research Finding |
|---|---|---|
| Liposomal | Double-loading technique (prilocaine base in bilayer, prilocaine-cyclodextrin complex in core) | Resulted in the shortest onset time and longest duration of anesthetic effect compared to other liposomal preparations. nih.gov |
| Liposomal | Standard encapsulation | Increased total anesthetic effect by 35.3% and recovery time by 30% compared to a plain prilocaine solution. nih.gov |
| Topical Microemulsion | Phospholipid-based microemulsion hydrogel (with lidocaine) | Enhanced transdermal flux of prilocaine by 3.22-folds compared to a commercial cream formulation. sciencepolicy.ca |
| Topical Eutectic Mixture | Combination of 2.5% lidocaine and 2.5% prilocaine | Forms a liquid at room temperature, which facilitates rapid absorption and effective topical anesthesia. nih.gov |
| Injectable Combination | Addition of vasoconstrictor (epinephrine) | Prolongs the duration of anesthesia by slowing systemic absorption and reducing local blood flow. doctorabad.com |
Impact on Anesthetic Duration and Systemic Absorption
Novel drug delivery systems have shown significant potential to prolong the anesthetic duration of this compound and modulate its systemic absorption, thereby enhancing its safety and efficacy. scispace.com Systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been developed to co-deliver prilocaine and lidocaine for topical anesthesia. nih.gov These lipid-based nanoparticles serve as robust systems for the sustained release of local anesthetics. nih.gov
NLCs, which are composed of a blend of solid and liquid lipids, are particularly effective at preventing the expulsion of the encapsulated drug over time. nih.gov Research comparing SLNs and NLCs loaded with prilocaine and lidocaine revealed that while NLCs showed a stronger in vivo anesthetic effect, SLN systems demonstrated better ex vivo skin permeation ability over a longer period. nih.govnih.gov Specifically, after an initial 6-hour period where NLCs had more effective permeation, SLNs showed a superior skin permeation capacity. nih.gov Another study reported that an NLC formulation achieved a sustained release of 66% of prilocaine over 20 hours. nih.gov
Bioadhesive gels are another area of research aimed at prolonging local anesthetic effects. A prilocaine gel system developed using the bioadhesive polymer carboxymethyl cellulose (B213188) (CMC) demonstrated that formulations containing penetration enhancers, such as polyoxyethylene 2-oleyl ether, exhibited the most prolonged local analgesic effects in animal models. nih.gov The goal of such topical formulations is to increase the drug's permeability and absorption at the target site, prolong its action, and limit systemic toxicity. nih.gov
| Delivery System | Key Findings | Impact on Duration & Absorption |
| Nanostructured Lipid Carriers (NLCs) | Co-loaded with lidocaine, this system showed a stronger in vivo anesthetic effect compared to SLNs. nih.gov Achieved a sustained release of 66% of prilocaine over 20 hours in one study. nih.gov | Provides sustained drug release, potentially prolonging anesthetic duration and controlling systemic absorption. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Exhibited better ex vivo skin permeation capacity than NLCs after 6 hours. nih.gov Showed a more sustained drug release behavior compared to the faster initial release from NLCs. scispace.com | Offers a more sustained release profile which can prolong the local effect and reduce the rate of systemic absorption. scispace.com |
| Bioadhesive Gels (Carboxymethyl Cellulose) | Formulations with penetration enhancers (polyoxyethylene 2-oleyl ether) showed prolonged local analgesic effects in rat tail-flick tests. nih.gov | Aims to increase drug retention at the application site, thereby extending the duration of anesthesia and potentially reducing systemic uptake. nih.gov |
Hyperbaric Formulations for Spinal Anesthesia
This compound is available in a hyperbaric formulation, which has a greater specific gravity than cerebrospinal fluid. scottishmedicines.org.uk This property makes the spread of anesthesia more predictable and is particularly useful for spinal anesthesia in the ambulatory or day-surgery setting. scottishmedicines.org.ukekb.eg The use of hyperbaric prilocaine is suggested as an alternative to other local anesthetics like lidocaine for short-duration procedures, partly due to its favorable recovery profile. nih.govresearchgate.net Hyperbaric solutions of prilocaine lead to a faster spread to a higher median dermatomal level with less variation in maximum sensory and motor block compared to isobaric (plain) solutions. nih.gov
Effects on Onset and Offset Times
The hyperbaricity of a prilocaine solution significantly influences its clinical characteristics, most notably by accelerating the onset and offset times of the anesthetic block compared to plain solutions. nih.govresearchgate.net This feature is advantageous for day-case surgeries where rapid recovery is crucial. ekb.eg
Clinical studies have quantified these effects. A comparison between 2% hyperbaric prilocaine and 0.5% hyperbaric bupivacaine (B1668057) for day-case surgery found that the prilocaine group had a significantly faster onset of both sensory and motor block. ekb.eg The duration of the sensory and motor block was also significantly shorter with hyperbaric prilocaine, facilitating earlier patient recovery and discharge. scottishmedicines.org.ukekb.eg Another study comparing hyperbaric prilocaine to an isobaric solution noted that the mean time to achieve a T10 sensory block was significantly shorter with the hyperbaric formulations. scottishmedicines.org.uk
| Formulation | Onset of Sensory Block (minutes) | Onset of Motor Block (minutes) | Duration of Sensory Block (minutes) | Duration of Motor Block (minutes) |
| 2% Hyperbaric Prilocaine | 1.95 ± 0.36 ekb.eg | 4.87 ± 0.7 ekb.eg | 92.4 ± 2.5 ekb.eg | 110.7 ± 8.8 ekb.eg |
| 0.5% Hyperbaric Bupivacaine | Slower than Prilocaine ekb.eg | Slower than Prilocaine ekb.eg | 207.6 ± 10.9 ekb.eg | 253.9 ± 19.8 ekb.eg |
| 2% Isobaric Prilocaine | 14 ± 7 scottishmedicines.org.uk | Not Specified | Not Specified | Not Specified |
Future Directions in Drug Delivery Research
Future research in drug delivery for this compound is aimed at creating ideal formulations that enhance drug permeation at the application site, provide a rapid and sustained onset of action, and further improve the balance between efficacy and toxicity. nih.govscispace.com The development of advanced biologics and a move toward at-home administration for various treatments are driving innovations in injectable drug delivery systems that could influence future prilocaine formulations. ondrugdelivery.com
A key focus is the continued refinement of nanoparticle-based systems. This includes exploring hybrid systems, such as polymeric nanocapsules incorporated into hydrogels, to achieve longer-lasting superficial anesthesia. nih.gov Further investigation into optimizing the composition of SLNs and NLCs could lead to even greater control over release rates and skin permeation, tailoring formulations for specific clinical scenarios. nih.gov The development of injectable microparticle formulations for the controlled release of prilocaine is also a promising area for managing postoperative pain by overcoming the short duration of conventional injections. researchgate.net Additionally, there is an ongoing effort to develop more efficient and environmentally friendly synthetic routes for producing this compound, utilizing technologies like continuous flow systems to improve yield and safety. acs.org
Future Directions and Emerging Areas in Prilocaine Hydrochloride Research
Elucidating Underexplored Molecular Pathways
Future research on prilocaine (B1678100) hydrochloride is anticipated to delve deeper into molecular pathways beyond its well-established mechanism of sodium channel blockade. patsnap.compatsnap.com While its primary anesthetic effect is achieved by inhibiting the influx of sodium ions into nerve cells, thereby preventing the initiation and propagation of action potentials, the broader molecular implications of its use are not fully understood. patsnap.compatsnap.com
A key area of investigation involves the metabolic pathways leading to the formation of its metabolites, particularly o-toluidine (B26562), which is linked to methemoglobinemia. cdc.gov Understanding the enzymatic processes and genetic predispositions that influence the rate and extent of this metabolic conversion is crucial for enhancing the safety profile of prilocaine hydrochloride.
Furthermore, preliminary studies have suggested potential anti-inflammatory effects of local anesthetics. nih.govsciencepolicy.ca Future research could explore the specific molecular pathways through which this compound may modulate inflammatory responses. This could involve investigating its interactions with inflammatory mediators, signaling cascades, and immune cell function. However, a study on the effect of a lidocaine-prilocaine cream on human burn injury did not find a significant reduction in local inflammation or late hyperalgesia. nih.gov
Additionally, exploring the impact of this compound on neuronal signaling beyond sodium channel inhibition presents another avenue for research. nih.govnih.gov Investigating its potential effects on other ion channels, neurotransmitter systems, and intracellular signaling pathways could reveal novel mechanisms of action and potential therapeutic applications.
Personalized Medicine Approaches based on Pharmacogenomics
The advancement of pharmacogenomics offers a promising frontier for personalizing this compound therapy to minimize adverse effects. A significant area of focus is the genetic predisposition to methemoglobinemia, a known side effect of prilocaine. patsnap.com
One identified genetic factor is Glucose-6-phosphate dehydrogenase (G6PD) deficiency. Individuals with this condition have a reduced ability to protect their red blood cells from oxidative damage, making them more susceptible to drug-induced methemoglobinemia. Further research into specific G6PD variants and their impact on the severity of prilocaine-induced methemoglobinemia could lead to the development of genetic screening protocols to identify at-risk patients before administration.
Beyond G6PD deficiency, variations in genes encoding drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) family, could also influence an individual's response to this compound. nih.govsciforum.net Identifying specific genetic polymorphisms that affect the metabolism of prilocaine to its methemoglobin-inducing metabolite, o-toluidine, would be a critical step in developing personalized dosing algorithms.
Future research in this area would involve large-scale genomic studies to identify and validate genetic markers associated with an increased risk of this compound toxicity. This would enable clinicians to make more informed decisions regarding drug selection and dosing for individual patients, ultimately enhancing the safety and efficacy of this local anesthetic.
Advanced Biomarker Discovery for Toxicity Prediction
The primary and most recognized biomarker for this compound toxicity is the level of methemoglobin (MetHb) in the blood. cdc.govnih.govturkishjic.orgunar.ac.iddergipark.org.tr Elevated MetHb levels indicate a reduced oxygen-carrying capacity of the blood, leading to cyanosis and other symptoms of hypoxia. turkishjic.orgunar.ac.id Clinical diagnosis of methemoglobinemia is confirmed by measuring MetHb levels in arterial or venous blood samples. cdc.govnih.gov
| Biomarker | Indication of Toxicity | Clinical Manifestation |
| Methemoglobin (MetHb) Level | >1-2% of total hemoglobin | Cyanosis, fatigue, dizziness, headache, tachycardia, dyspnea |
Future research is needed to identify more sensitive and specific biomarkers that could predict the risk of toxicity before it becomes clinically apparent. This could involve exploring early markers of oxidative stress, such as changes in the levels of glutathione (B108866) or other antioxidant enzymes, in response to this compound administration.
Additionally, investigating the potential of genetic biomarkers, as discussed in the pharmacogenomics section, could lead to the development of predictive tests to identify individuals at a higher inherent risk of developing methemoglobinemia. The discovery of novel biomarkers would allow for more proactive monitoring and management of patients receiving this compound, further improving its safety profile.
Development of Antidotes for Specific Toxicities
The primary specific toxicity associated with this compound is methemoglobinemia, for which a well-established antidote exists.
Methylene (B1212753) blue is the standard treatment for severe prilocaine-induced methemoglobinemia. nih.govturkishjic.orgunar.ac.id It acts by reducing the ferric iron (Fe³⁺) in methemoglobin back to the ferrous state (Fe²⁺), thereby restoring the oxygen-carrying capacity of hemoglobin.
In some cases, ascorbic acid (Vitamin C) has also been used, either as an adjunct to methylene blue or as an alternative in patients with G6PD deficiency, where methylene blue can be less effective and potentially harmful. turkishjic.org
| Antidote | Mechanism of Action | Indication |
| Methylene Blue | Reduces ferric iron (Fe³⁺) in methemoglobin to ferrous iron (Fe²⁺) | Severe prilocaine-induced methemoglobinemia |
| Ascorbic Acid (Vitamin C) | Acts as a reducing agent | Adjunctive or alternative therapy, particularly in G6PD deficiency |
While methylene blue is effective, research into alternative or improved antidotes could be beneficial, particularly for patient populations where its use is contraindicated. Future research could focus on developing novel reducing agents with a more favorable safety profile or exploring strategies to prevent the formation of methemoglobin altogether.
Expansion of Therapeutic Applications through Novel Formulations
The therapeutic utility of this compound has been expanded through the development of novel formulations designed to enhance its efficacy and ease of use.
One of the most well-known novel formulations is the eutectic mixture of local anesthetics (EMLA) , which combines prilocaine and lidocaine (B1675312). nih.gov This formulation allows the anesthetic agents to penetrate intact skin, providing topical anesthesia for minor surgical procedures and needle insertions.
Another area of research has focused on liposomal formulations of prilocaine. nih.gov Encapsulating prilocaine in liposomes can prolong its anesthetic effect and potentially reduce systemic toxicity by controlling the release of the drug. nih.gov A study investigating a combined strategy of cyclodextrin (B1172386) complexation and liposomal loading of prilocaine found that this approach could enhance the duration of the anesthetic effect and reduce the onset time. nih.gov
The development of a 2% hyperbaric solution of prilocaine has been reviewed as a suitable alternative to other local anesthetics for spinal anesthesia in ambulatory surgery, noted for its favorable anesthetic and safety profile. nih.gov
Future research in this area may focus on developing even more sophisticated drug delivery systems, such as mucoadhesive formulations for enhanced oral or nasal delivery, or temperature-sensitive gels that provide sustained release at the site of application. These advancements could further broaden the therapeutic applications of this compound.
Long-term Safety and Efficacy Profiles in Diverse Populations
While this compound has a generally established safety profile for short-term use, there is a need for more comprehensive long-term safety and efficacy data, particularly in diverse patient populations.
A large retrospective study of 3,291 patients undergoing day surgery with spinal anesthesia using 2% hyperbaric prilocaine found the drug to be valid and safe for the procedures performed, with a low incidence of complications. nih.govclinicaltrials.gov This study provides valuable data on the safety of prilocaine in a specific surgical setting.
However, more research is needed to evaluate the long-term effects of repeated exposure to this compound, especially in patients with chronic conditions requiring frequent local anesthesia. Additionally, dedicated studies are necessary to assess the safety and efficacy of prilocaine in specific populations that are often underrepresented in clinical trials, including:
Pediatric patients: While used in this population, more data on long-term outcomes is beneficial.
Geriatric patients: This group may have altered drug metabolism and a higher prevalence of comorbidities.
Pregnant and lactating women: The effects on fetal development and infant health require further investigation.
Individuals with hepatic or renal impairment: As prilocaine is metabolized in the liver and kidneys, its safety in these patients needs to be thoroughly evaluated. drugbank.com
Long-term observational studies and post-market surveillance will be crucial in gathering the necessary data to establish a more complete understanding of the long-term safety and efficacy of this compound across a broad spectrum of patients.
Environmental Impact and Degradation Studies of this compound
The environmental fate and impact of pharmaceuticals are of increasing concern. For this compound, environmental risk assessments have provided some initial data on its persistence, biodegradability, and ecotoxicity.
Studies have shown that this compound is not readily biodegradable . astrazeneca.com This suggests that it may persist in the environment for some time after being excreted and entering wastewater systems.
The Predicted Environmental Concentration (PEC) to Predicted No-Effect Concentration (PNEC) ratio for prilocaine has been calculated to be 4.74 x 10⁻⁵, which corresponds to the phrase 'Use of the substance has been considered to result in insignificant environmental risk' according to one assessment scheme. astrazeneca.com
Data on the aquatic toxicity of this compound is available from studies on various organisms:
| Organism | Test Type | Result (mg/L) |
| Green algae (Pseudokirchneriella subcapitata) | 72-hour EC50 (growth rate) | 154 |
| Daphnia magna (water flea) | 48-hour EC50 (immobility) | 61 |
| Zebra fish (Danio rerio) | 96-hour LC50 (mortality) | 188 |
Data sourced from an environmental risk assessment by AstraZeneca. astrazeneca.com
Future research should focus on the degradation pathways of this compound in different environmental compartments, such as soil and water. Identifying the degradation products and assessing their potential toxicity is also an important area of investigation. Furthermore, studies on the chronic effects of low-level exposure to this compound on aquatic organisms are needed to provide a more complete picture of its environmental risk.
Integration of Artificial Intelligence and Machine Learning in Research Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the landscape of pharmaceutical research, and the development of local anesthetics like this compound is no exception. jddhs.com These advanced computational tools offer the potential to analyze vast and complex datasets, accelerating the pace of discovery, optimizing drug design, and personalizing medicine. frontiersin.orgnih.gov By leveraging AI and ML, researchers can overcome many of the challenges associated with traditional drug development, which is often a costly and time-consuming process. nih.govharvard.edu
Accelerating Drug Discovery and Lead Optimization: Machine learning algorithms are powerful tools in modern drug discovery. mrlcg.com They can analyze extensive libraries of chemical compounds to identify novel molecules with the potential for local anesthetic activity. mrlcg.com In the context of this compound, AI can be used to screen for analogs with improved efficacy, a better safety profile, or more desirable pharmacokinetic properties. These algorithms can predict the biological activity of compounds based on their chemical structures, allowing researchers to prioritize the most promising candidates for synthesis and testing. harvard.edumrlcg.com This data-driven approach significantly streamlines the early stages of drug development. cmhrj.com Deep learning models, in particular, can be used for de novo drug design, generating entirely new molecular structures optimized for specific targets and desired pharmacological profiles. nih.gov
Predictive Modeling of Pharmacokinetics and Pharmacodynamics: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics—is fundamental to its development. nih.gov Machine learning models can predict these pharmacokinetic parameters based on a compound's molecular structure. nih.govfrontiersin.org This allows for the early identification of candidates with favorable ADME profiles, reducing the likelihood of failure in later stages of development. Similarly, AI can be used to model the pharmacodynamic effects of this compound, predicting how it will interact with its biological target and produce its anesthetic effect. frontiersin.org Computer simulations based on these predictive models can serve as an alternative to animal testing in the early evaluation of local anesthetic effects. mdpi.comconsensus.app
Personalizing Anesthesia: A significant future direction is the application of AI in personalized medicine. nih.govresearchgate.net Patient responses to anesthetics can vary widely due to genetic factors, comorbidities, and other individual characteristics. nih.gov Machine learning algorithms can analyze patient-specific data, including genomic and clinical information, to predict how an individual will respond to this compound. nih.govanalyticsvidhya.com This allows for the tailoring of anesthetic regimens to the individual, potentially improving efficacy and reducing the risk of adverse events. frontiersin.org By continuously learning from patient outcomes, these AI systems can refine their predictions over time, leading to ever more precise and personalized anesthetic care. nih.gov
Interactive Data Table: Applications of AI/ML in this compound Research
| AI/ML Application Area | Specific AI/ML Technique/Model | Description of Application | Potential Outcome |
| Drug Discovery | Deep Learning, Generative Adversarial Networks (GANs) | De novo design of novel local anesthetic molecules with structural similarities to prilocaine but with potentially improved properties. nih.gov | Identification of new drug candidates with higher potency, greater selectivity, or a more favorable safety profile. |
| Formulation Optimization | Supervised Machine Learning (e.g., Regression Models) | Predicting the stability and release profile of this compound in various formulations based on the physicochemical properties of excipients. nih.govijrmp.org | Development of enhanced delivery systems, such as long-acting or targeted-release formulations, improving therapeutic efficacy. |
| Pharmacokinetic Prediction | Random Forest, eXtreme Gradient Boosting (XGBoost) | Building models to predict the ADME (absorption, distribution, metabolism, excretion) properties of this compound and its analogs from their molecular structures. nih.gov | Early-stage screening of compounds to ensure they possess desirable pharmacokinetic profiles, reducing late-stage failures. |
| Pharmacodynamic Modeling | Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Models | Simulating the interaction of this compound with its target ion channels to predict the onset, duration, and intensity of the anesthetic effect. frontiersin.org | A deeper understanding of the drug's mechanism of action and a reduction in the need for animal experimentation. mdpi.com |
| Personalized Medicine | Reinforcement Learning, Neural Networks | Analyzing individual patient data (genomics, medical history) to create personalized risk assessments and tailor anesthetic protocols. nih.govresearchgate.net | Optimization of anesthetic administration for individual patients, maximizing efficacy while minimizing potential side effects. frontiersin.org |
Q & A
Q. What is the primary pharmacological mechanism of prilocaine hydrochloride in local anesthesia?
this compound acts as a voltage-gated sodium channel (NaV) inhibitor, specifically targeting NaV1.5 isoforms, to block neuronal depolarization and impulse conduction . Its mechanism involves stabilizing the neuronal membrane by inhibiting ionic fluxes, particularly sodium ions, which are critical for action potential initiation. Experimental validation of this mechanism typically involves electrophysiological assays using isolated nerve tissues or cell lines expressing NaV channels. For example, in vitro studies measuring half-maximal inhibitory concentrations (IC50) for sodium current suppression can quantify potency .
Q. How is prilocaine metabolized, and what are the implications for toxicity studies?
Prilocaine undergoes rapid hepatic and renal metabolism via amidases, producing ortho-toluidine and N-propylalanine as primary metabolites. Ortho-toluidine is a known methemoglobinemia inducer and carcinogen, necessitating careful monitoring in preclinical studies . Researchers should design toxicity assays to assess metabolite accumulation, using high-performance liquid chromatography (HPLC) or mass spectrometry to quantify metabolite levels in plasma and tissues. Chronic exposure studies in rodents (e.g., 150–800 mg/kg doses) have shown ortho-toluidine’s carcinogenic potential, highlighting the need for long-term metabolic profiling .
Q. What experimental design considerations are critical for evaluating prilocaine in animal models?
Key factors include:
- Dosage calibration : Adjusting for species-specific metabolic rates (e.g., Clark’s rule for pediatric models) .
- Route of administration : Comparing infiltration vs. nerve block efficacy using behavioral (e.g., paw withdrawal) or electrophysiological endpoints .
- Control for methemoglobinemia : Including antioxidants (e.g., methylene blue) in protocols to mitigate confounding effects .
- Pharmacokinetic sampling : Frequent blood draws to measure plasma half-life, protein binding (55% at 0.5–1.0 mg/mL), and blood-brain barrier penetration .
Q. How is the clinical safety profile of this compound determined?
Safety assessments integrate:
- Maximum recommended doses : 4 mg/lb (8 mg/kg) in patients <70 kg, based on cardiovascular and CNS toxicity thresholds .
- Adverse event monitoring : Systematic tracking of methemoglobinemia, hypotension, and CNS effects (e.g., convulsions at arterial blood levels >20 µg/mL in primates) .
- Drug interaction studies : Evaluating synergies with vasopressors or cytochrome P450 inhibitors (e.g., proadifen) that alter metabolic pathways .
Advanced Research Questions
Q. How is the environmental risk assessment (PEC/PNEC ratio) calculated for this compound?
The Predicted Environmental Concentration (PEC) is derived using:
Where = annual usage (kg), = wastewater removal (0% worst-case), = population, = wastewater volume (200 L/day), and = dilution factor (10). For prilocaine, PEC = 0.0029 µg/L. The Predicted No Effect Concentration (PNEC) is based on the lowest EC50 (61 mg/L for Daphnia magna) divided by an assessment factor of 1000, yielding PNEC = 61 µg/L. The PEC/PNEC ratio (4.74 × 10⁻⁵) indicates negligible environmental risk .
Q. How do prilocaine’s structural dynamics in solution impact its anesthetic efficacy?
Neutron diffraction and Empirical Potential Structure Refinement (EPSR) simulations reveal that prilocaine’s hydration shell varies between aqueous and amphiphilic (e.g., methanol/water) environments. In hydrophilic conditions, the amide and aromatic groups exhibit stronger hydrogen bonding, altering membrane permeability. Researchers should correlate solvation patterns with in vivo absorption rates using Franz diffusion cells or artificial membrane assays .
Q. What methodologies resolve contradictions in methemoglobinemia risk across clinical studies?
Discrepancies arise from patient-specific factors (e.g., G6PD deficiency, concurrent drug use). A tiered approach includes:
- Population stratification : Enrolling subgroups by genetic polymorphisms (e.g., CYP3A4/5 variants) .
- In vitro hemoglobin oxidation assays**: Quantifying methemoglobin formation kinetics with varying prilocaine concentrations .
- Real-world data synthesis : Meta-analyses of adverse event databases to identify dose-response trends .
Q. How can researchers address the carcinogenic potential of prilocaine metabolites in preclinical models?
Ortho-toluidine’s carcinogenicity (observed in rodent chronic studies) requires:
- Genotoxicity assays : Ames tests with Salmonella typhimurium strains TA98 and TA100 ± metabolic activation .
- Carcinogenicity thresholds : Benchmark dose modeling to establish safe exposure limits (e.g., 50× lower than rodent NOAELs) .
- Alternative formulations : Co-administering antioxidants (e.g., ascorbic acid) to neutralize reactive metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
